molecular formula C11H19N3O B1373170 1-[(Dimethyl-1,3-oxazol-2-yl)methyl]-1,4-diazepane CAS No. 1183883-52-4

1-[(Dimethyl-1,3-oxazol-2-yl)methyl]-1,4-diazepane

Cat. No.: B1373170
CAS No.: 1183883-52-4
M. Wt: 209.29 g/mol
InChI Key: IMGDFWRPFCHFBW-UHFFFAOYSA-N
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Description

1-[(Dimethyl-1,3-oxazol-2-yl)methyl]-1,4-diazepane is a useful research compound. Its molecular formula is C11H19N3O and its molecular weight is 209.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-[(Dimethyl-1,3-oxazol-2-yl)methyl]-1,4-diazepane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[(Dimethyl-1,3-oxazol-2-yl)methyl]-1,4-diazepane including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(1,4-diazepan-1-ylmethyl)-4,5-dimethyl-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O/c1-9-10(2)15-11(13-9)8-14-6-3-4-12-5-7-14/h12H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMGDFWRPFCHFBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=N1)CN2CCCNCC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Novel Synthesis Routes for Substituted 1,4-Diazepanes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Homopiperazine Challenge

The 1,4-diazepane (homopiperazine) scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in ligands for GPCRs (e.g., Suvorexant), kinase inhibitors, and CNS agents. However, unlike its six-membered analog (piperazine), the 1,4-diazepane ring presents significant synthetic friction.

The Thermodynamic Barrier: The formation of seven-membered rings is disfavored both entropically (probability of chain ends meeting) and enthalpically (transannular strain). Standard cyclization often leads to polymerization or dimerization.

This guide moves beyond classical reduction of diazepinones to explore three novel, high-fidelity synthetic routes that overcome these barriers:

  • Topological Expansion: Schmidt Rearrangement of 4-piperidones.

  • Kinetic Enforcement: Pd-Catalyzed Intramolecular Amination.

  • Thermodynamic Workaround: Ring-Closing Metathesis (RCM).

Route A: Topological Expansion (Schmidt Rearrangement)

This route is the most efficient method for accessing 6-oxo-1,4-diazepanes from commercially available N-protected 4-piperidones. It bypasses the entropic penalty of cyclization by expanding an existing six-membered ring.

Mechanistic Logic

The reaction utilizes hydrazoic acid (


, generated in situ) to attack the ketone. The key to success is the migration aptitude of the methylene group adjacent to the nitrogen. In 4-piperidones, the symmetry dictates the product, but in substituted piperidones, the migration is governed by electronic stabilization of the intermediate iminodiazonium ion.
Visualization: The Schmidt Expansion Pathway

SchmidtRearrangement Start N-Boc-4-Piperidone (6-membered) AzideAttack Azidohydrin Intermediate Start->AzideAttack NaN3, H+ Diazo Iminodiazonium Ion (-H2O) AzideAttack->Diazo -H2O Migration 1,2-Migration (Ring Expansion) Diazo->Migration -N2 (Driving Force) Product 1,4-Diazepan-5-one (7-membered) Migration->Product Tautomerization

Figure 1: Mechanistic flow of the Schmidt ring expansion. The irreversible loss of nitrogen gas (


) provides the thermodynamic sink required to drive the formation of the strained 7-membered ring.
Validated Protocol: Synthesis of tert-butyl 5-oxo-1,4-diazepane-1-carboxylate

Rationale: We use


 with Polyphosphoric Acid (PPA) or Methanesulfonic acid (

). PPA is preferred for its ability to act as both solvent and acid, minimizing volatile

exposure.

Step-by-Step Workflow:

  • Setup: Charge a flame-dried flask with N-Boc-4-piperidone (1.0 equiv) and dissolve in Methanesulfonic acid (

    
    , 0.5 M concentration). Cool to 0 °C.
    
  • Azide Addition: Add Sodium Azide (

    
    , 1.2 equiv) portion-wise over 30 minutes. Critical: Monitor internal temp; keep < 5 °C to prevent explosive 
    
    
    
    headspace accumulation.
  • Rearrangement: Allow the mixture to warm to Room Temperature (RT) and stir for 12-16 hours. Evolution of

    
     gas indicates reaction progress.
    
  • Quench: Cool to 0 °C. Slowly neutralize with saturated aqueous

    
     or NaOH until pH > 10.
    
  • Extraction: Extract with DCM (3x). The product is in the organic phase.[1][2][3][4][5][6][7][8]

  • Purification: Silica gel chromatography (MeOH/DCM gradient).

Self-Validation Check:

  • NMR: Look for the disappearance of the symmetric piperidone signals and the appearance of distinct methylene multiplets in the 1,4-diazepane core (typically

    
     2.5–3.5 ppm).
    
  • Safety: Ensure the waste stream is treated with sodium nitrite to quench residual azide before disposal.

Route B: Kinetic Enforcement (Pd-Catalyzed Amination)

For benzo-fused 1,4-diazepines or when establishing chirality prior to cyclization, Transition Metal Catalysis (TMC) is superior. This route uses Palladium to force the formation of the C-N bond against entropic resistance.

Mechanistic Logic

The reaction proceeds via an intramolecular Buchwald-Hartwig amination.[4] The choice of ligand is critical: BINAP or Xantphos are required. Their large bite angles facilitate the reductive elimination step for medium-sized rings, which is otherwise slow compared to


-hydride elimination.
Visualization: The Catalytic Cycle

BuchwaldCycle Pd0 Pd(0)L2 Active Species OxAdd Oxidative Addition Pd0->OxAdd Ar-Br AmineBind Amine Coordination OxAdd->AmineBind HNR2 Deprot Deprotonation (Base) AmineBind->Deprot NaOtBu RedElim Reductive Elimination Deprot->RedElim Pd(II) Amido RedElim->Pd0 Product Release

Figure 2: Pd-Catalytic cycle. The Reductive Elimination step (red) is the rate-determining step for 7-membered rings, requiring specific wide-bite-angle ligands.

Validated Protocol: Intramolecular Cyclization of N-(2-bromobenzyl)ethane-1,2-diamine derivatives

Reagents:


 (5 mol%), BINAP (7.5 mol%), 

(2.0 equiv), Toluene.

Step-by-Step Workflow:

  • Catalyst Pre-complexation: In a glovebox or under Argon, mix

    
     and BINAP in Toluene at RT for 30 mins to form the active orange catalytic species.
    
  • Substrate Addition: Add the linear precursor (containing the aryl bromide and the secondary amine) and

    
    .
    
  • Cyclization: Heat to 100 °C for 12-24 hours.

  • Workup: Filter through a Celite pad to remove Pd black and inorganic salts.

  • Purification: Flash chromatography.

Critical Parameter: Concentration. Perform at high dilution (0.05 M) to favor intramolecular cyclization over intermolecular oligomerization.

Route C: Thermodynamic Workaround (Ring-Closing Metathesis)

When the 1,4-diazepane requires functionalization on the carbon backbone (positions 2, 3, 5, 6, or 7), RCM is the method of choice. It constructs the ring from two terminal alkenes.[1]

Mechanistic Logic

Using Grubbs II or Hoveyda-Grubbs II catalysts, this route forms a 1,4-diazepine (unsaturated) which is subsequently hydrogenated. This is powerful because the precursors (allylated diamines) are easily synthesized from amino acids, allowing for the introduction of chiral centers from the "Chiral Pool."

Data Comparison: Route Selection Matrix
FeatureSchmidt ExpansionPd-Catalysis (Buchwald)RCM (Metathesis)
Primary Utility Simple 5-oxo-1,4-diazepanesBenzo-fused systemsBackbone-substituted analogs
Key Reagent


Grubbs II Catalyst
Atom Economy High (Loss of

)
Moderate (Loss of HBr)Moderate (Loss of Ethylene)
Scalability High (kg scale possible)Moderate (Cost of Pd)Low/Med (Dilution required)
Chirality Difficult to introducePreserved from precursorExcellent (from Amino Acids)

Novel "Aza-Nazarov" Methodology

A recent advancement (2020) involves a domino process generating an in situ aza-Nazarov reagent.[9]

Concept: Reaction of 1,2-diamines with alkyl 3-oxohex-5-enoates.[9] Mechanism:

  • Condensation to form an enamine.

  • In situ generation of a reactive oxyallyl cation equivalent.

  • Intramolecular aza-Michael cyclization.[9] Advantage: Solvent-free conditions and high atom economy. This represents the cutting edge of "green" diazepane synthesis.

References

  • Schmidt Reaction Review: Poursattar, A., et al. "Synthesis of N1-alkyl-1,4-diazepin-5-ones via Schmidt ring expansion chemistry."[10] ResearchGate, 2025. Link

  • Intramolecular Buchwald-Hartwig: Pan, X., et al. "CuI/l-Proline-Catalyzed Intramolecular Aryl Amination: An Efficient Route for the Synthesis of 1,4-Benzodiazepinones." Synlett, 2009. Link

  • Ring Closing Metathesis: Menon, S., et al. "Ring Closing Metathesis (RCM) Approach to the Synthesis of Conduramine B-2... and Trihydroxyazepane." PubMed, 2019. Link

  • Aza-Nazarov Cyclization: Menéndez, J.C., et al. "Synthesis of 1,4-Diazepanes... by a Domino Process Involving the In Situ Generation of an Aza-Nazarov Reagent." J. Org.[9] Chem., 2020.[8] Link

  • Modular Synthesis: "A modular lead-oriented synthesis of diverse piperazine, 1,4-diazepane and 1,5-diazocane scaffolds." Org.[1][3][9][11] Biomol. Chem., 2014. Link

Sources

Technical Guide: Spectroscopic Characterization of 1-[(4,5-Dimethyl-1,3-oxazol-2-yl)methyl]-1,4-diazepane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive framework for the structural validation of 1-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]-1,4-diazepane (CAS: 1183883-52-4), a critical heterocyclic building block in fragment-based drug discovery (FBDD). Due to the conformational flexibility of the 1,4-diazepane ring and the electronic effects of the oxazole moiety, standard automated analysis often fails to correctly assign all resonances.

This document details the specific spectroscopic signatures (NMR, IR, MS) required to unambiguously confirm the identity and purity of this compound. It emphasizes the differentiation of the N-substituted isomer from potential regioisomers formed during synthesis.

Molecular Profile & Physicochemical Properties[1][2][3][4][5][6]

Before interpreting spectra, one must understand the electronic environment of the nuclei. The molecule consists of a basic 1,4-diazepane ring linked via a methylene bridge to a 4,5-dimethyl-1,3-oxazole core.

PropertyValueNotes
IUPAC Name 1-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]-1,4-diazepaneAssumes 4,5-dimethyl isomer (most stable precursor)
Formula C₁₁H₁₉N₃ONitrogen Rule: Odd MW indicates odd N count (3)
Exact Mass 209.1528Monoisotopic mass for HRMS calibration
LogP (Calc) ~0.8 - 1.2Moderately lipophilic; suitable for Reverse Phase LC
pKa (Calc) ~9.5 (Diazepane N4)Highly basic secondary amine; dictates MS ionization

Mass Spectrometry (LC-MS/ESI) Analysis[5]

Ionization Logic

In Electrospray Ionization (ESI) positive mode, the molecule will protonate preferentially at the N4 position of the diazepane ring due to its higher basicity compared to the oxazole nitrogen or the tertiary N1 amine.

Fragmentation Pathway (MS/MS)

The fragmentation pattern is dominated by alpha-cleavage relative to the nitrogen atoms and inductive cleavage at the methylene linker.

Key Diagnostic Ions:

  • [M+H]⁺ = 210.16 Da: The parent ion.

  • m/z ~112 Da: Loss of the diazepane ring (C5H11N2 cleavage). This confirms the oxazole-methylene fragment.

  • m/z ~99 Da: The diazepane ring fragment (C5H11N2⁺).

  • m/z ~43 Da: Acetyl/methyl cleavage from the oxazole ring.

Visualization: Fragmentation Logic

The following diagram illustrates the logical fragmentation tree used to validate the structure.

FragmentationPathway cluster_legend Legend Parent Parent Ion [M+H]+ m/z 210.16 Frag1 Oxazole-Methyl Carbocation (C6H8NO+) m/z ~110-112 Parent->Frag1 C-N Bond Cleavage (Linker) Frag2 Diazepane Ring (C5H11N2+) m/z ~99 Parent->Frag2 Charge Retention on Diazepane Frag3 Ring Opening/Loss of C2H4 m/z ~71 Frag2->Frag3 Retro-Cheletropic Loss key Blue: Parent | Red: Oxazole Frag | Green: Diazepane Frag

Caption: Predicted ESI+ MS/MS fragmentation pathway emphasizing the linker cleavage.

Nuclear Magnetic Resonance (NMR) Spectroscopy[9][10][11][12]

1H NMR (Proton) - 400 MHz, CDCl3

The 1,4-diazepane ring is conformationally mobile (fluxional) at room temperature. This often results in broadening of the ring methylene signals.

Chemical Shift (δ ppm)MultiplicityIntegralAssignmentMechanistic Insight
2.05 Singlet (s)3HOxazole-CH₃ (C4)Shielded by heteroaromatic ring current.
2.25 Singlet (s)3HOxazole-CH₃ (C5)Distinct from C4 due to oxygen proximity.
1.70 - 1.90 Multiplet (m)2HDiazepane C6-H₂The "middle" carbons of the propyl bridge.
2.65 - 2.85 Multiplet (m)4HDiazepane C2/C7-H₂Alpha to nitrogens; broadened by ring flip.
2.90 - 3.05 Multiplet (m)4HDiazepane C3/C5-H₂Alpha to secondary amine.
3.65 Singlet (s)2HLinker -CH₂-Critical Diagnostic: Connects Oxazole C2 to Diazepane N1.
~1.8 - 2.5 Broad (br)1HN-HExchangeable. Shift varies with concentration/water.

Expert Tip: If the diazepane signals appear as undefined blobs, run the experiment at 50°C to speed up the ring interconversion, sharpening the peaks into defined triplets/multiplets.

13C NMR (Carbon) - 100 MHz, CDCl3
  • Oxazole Carbons: ~158 ppm (C2), ~145 ppm (C5), ~130 ppm (C4).

  • Linker: ~55 ppm (CH2).

  • Diazepane Carbons: ~45-55 ppm (N-CH2), ~28 ppm (C-CH2-C).

  • Methyls: ~10-12 ppm.[1]

Infrared (IR) Spectroscopy

IR is less specific for the skeleton but vital for confirming functional group integrity.

  • 3300 - 3400 cm⁻¹: N-H stretch (weak/broad). Absence indicates tertiary amine impurity.

  • 1640 - 1660 cm⁻¹: C=N stretch (Oxazole ring). Distinctive sharp band.

  • 1100 - 1200 cm⁻¹: C-O-C stretch (Oxazole ether character).

  • 2800 - 2950 cm⁻¹: C-H aliphatic stretches (Diazepane/Methyls).

Experimental Protocols

Protocol: High-Fidelity NMR Sample Preparation

Objective: Eliminate water peaks that obscure the N-H signal and linker region.

  • Massing: Weigh 10-15 mg of the compound into a clean vial.

  • Solvent Choice: Use CDCl3 (99.8% D) stored over 4Å molecular sieves.

    • Why? Acidic impurities in CDCl3 can protonate the diazepane, shifting peaks downfield. Use basic alumina-filtered CDCl3 if "salting" is suspected.

  • Dissolution: Vortex for 30 seconds. Ensure no suspension remains.

  • Transfer: Filter through a cotton plug into the NMR tube to remove particulate silica from purification.

Protocol: LC-MS Purity Check

Objective: Verify absence of the bis-alkylated impurity (common side product).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5µm, 4.6x100mm).

  • Mobile Phase A: Water + 0.1% Formic Acid (buffer pH ~2.7).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 8 minutes.

  • Detection: UV at 210 nm (amide/peptide bond region) and 254 nm (aromatic).

  • Pass Criteria: Single peak at [M+H]+ 210.16.

    • Fail Flag: Peak at m/z ~333 indicates bis-alkylation (two oxazole groups on one diazepane).

Analytical Workflow Diagram

The following Graphviz diagram outlines the decision tree for validating this compound during synthesis scale-up.

AnalysisWorkflow Sample Crude Sample LCMS LC-MS (ESI+) Sample->LCMS MassCheck Mass = 210.16? LCMS->MassCheck NMR 1H NMR (CDCl3) MassCheck->NMR Yes Repurify Repurify (Check Bis-alkyl) MassCheck->Repurify No (m/z 333 found) LinkerCheck Linker Singlet @ 3.65 ppm? NMR->LinkerCheck Final Release Lot LinkerCheck->Final Yes LinkerCheck->Repurify No (Multiplet?)

Caption: Decision matrix for QC release of 1-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]-1,4-diazepane.

References

  • American Elements. (n.d.). 1-[(Dimethyl-1,3-oxazol-2-yl)methyl]-1,4-diazepane Product Specification. Retrieved February 22, 2026, from [Link]

  • Abraham, R. J., & Mobli, M. (2008). 1H chemical shifts in NMR: Part 18. Ring currents and π-electron effects in hetero-aromatics. Modelling 1H NMR shifts of oxazole derivatives. Retrieved from [Link]

  • Risoli, A., et al. (2007).[2] Gas-phase fragmentation of protonated benzodiazepines. Rapid Communications in Mass Spectrometry. (Used as basis for diazepane ring fragmentation logic). Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of Oxazole-Substituted Diazepanes

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of modern medicinal chemistry, the diazepane scaffold remains a privileged structure due to its proven therapeutic relevance.[1] The strategic incorporation of heterocyclic moieties, such as oxazole, offers a powerful approach to modulate physicochemical properties, thereby optimizing a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile and enhancing its potential as a drug candidate. This guide provides an in-depth exploration of the critical physicochemical properties of oxazole-substituted diazepanes, offering both theoretical grounding and practical, field-proven experimental protocols for their determination. It is designed for researchers, medicinal chemists, and drug development professionals seeking to understand and manipulate these properties for rational drug design.

Introduction: The Strategic Value of Oxazole-Substituted Diazepanes

The Diazepane Core: A Foundation of Therapeutic Success

The diazepane ring system, most famously represented by diazepam (Valium), is a seven-membered heterocycle that has been the cornerstone of numerous therapeutics, particularly those targeting the central nervous system.[2] Its conformational flexibility allows it to interact with a variety of biological targets. However, early-generation diazepane-based drugs often presented challenges related to metabolic instability and off-target effects. Modern medicinal chemistry seeks to refine this scaffold to improve specificity and develop a more favorable ADME profile.[1]

The Oxazole Moiety: A Tool for Physicochemical Modulation

The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom.[3][4] Its incorporation into a parent scaffold like diazepane is a deliberate design choice with several strategic advantages:[5][6]

  • Metabolic Blocking: The oxazole ring can be placed at a site of metabolic vulnerability on the diazepane core to prevent unwanted enzymatic degradation.

  • Hydrogen Bond Acceptor: The nitrogen atom in the oxazole ring can act as a hydrogen bond acceptor, potentially improving interactions with biological targets.[7]

  • Dipole Moment Modification: The heteroatoms in the oxazole ring alter the molecule's overall polarity and dipole moment, which can influence solubility and cell permeability.

  • Bioisosterism: Oxazole can serve as a bioisostere for other functional groups, like an ester or amide, while offering improved stability and different electronic properties.[8]

The Primacy of Physicochemical Properties in Drug Discovery

A compound's success as a drug is intrinsically linked to its physicochemical properties. These characteristics govern how the molecule behaves in a biological system, from its ability to dissolve in the gut to its capacity to cross cell membranes and resist metabolic breakdown.[9] A thorough understanding and optimization of these properties are therefore non-negotiable for successful drug development. This guide will focus on the experimental determination of aqueous solubility, lipophilicity, acid dissociation constant (pKa), and metabolic stability.

Synthesis and Structural Elucidation

The journey of characterizing a compound begins with its synthesis and structural confirmation. Various synthetic routes can be employed to generate oxazole-substituted diazepanes, often involving multi-component reactions or cyclization strategies.[10][11][12]

A generalized synthetic workflow is depicted below. The specific reagents and conditions would be adapted based on the desired substitution patterns on both the diazepane and oxazole rings.

G cluster_synthesis Generalized Synthetic Workflow Start Starting Materials (e.g., aminobenzophenone derivative, oxazole precursor) Step1 Step 1: Coupling/Condensation (e.g., Amide formation) Start->Step1 Step2 Step 2: Cyclization (Formation of Diazepane Ring) Step1->Step2 Step3 Step 3: Oxazole Formation (e.g., van Leusen or Robinson-Gabriel synthesis) Step2->Step3 Purify Purification (Chromatography) Step3->Purify Final Final Product: Oxazole-Substituted Diazepane Confirm Structural Confirmation (NMR, LC-MS, HRMS) Final->Confirm Purify->Final G cluster_metstab Metabolic Stability Assay Workflow A 1. Pre-warm HLM, buffer, and test compound to 37°C B 2. Initiate Reaction: Add NADPH to start A->B C 3. Incubate at 37°C B->C D 4. Sample at Timepoints (0, 5, 15, 30, 60 min) C->D E 5. Quench Reaction: Add cold acetonitrile + IS D->E F 6. Centrifuge to precipitate protein E->F G 7. Analyze Supernatant by LC-MS/MS F->G H 8. Data Analysis: Plot ln(% remaining) vs. time G->H

Sources

Technical Guide: Stability & Degradation Profile of 1-[(Dimethyl-1,3-oxazol-2-yl)methyl]-1,4-diazepane

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the stability profile, degradation mechanisms, and characterization protocols for 1-[(4,5-Dimethyl-1,3-oxazol-2-yl)methyl]-1,4-diazepane .

Executive Summary & Structural Analysis

This guide provides a predictive and empirical framework for assessing the stability of 1-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]-1,4-diazepane (hereafter referred to as OX-DZ ). As a bifunctional building block containing a secondary amine and an aromatic heterocycle, OX-DZ presents specific stability challenges related to oxidative susceptibility and pH-dependent hydrolysis.

Structural Vulnerability Assessment

The molecule consists of three distinct pharmacophores, each with unique degradation risks:

SubstructureChemical FeaturePrimary Stability RiskRisk Level
1,4-Diazepane Ring Cyclic diamine (N1-substituted, N4-secondary)N-Oxidation (N1/N4), Nitrosylation (N4), Ring Oxidation High (Oxidative)
Methylene Linker Benzylic-like C-N bondOxidative Dealkylation (Cleavage)Medium
1,3-Oxazole Ring 5-membered aromatic heterocycleAcidic Hydrolysis (Ring Opening)Low/Medium (pH < 2)

Key Insight: The secondary amine at position 4 of the diazepane ring is the most reactive site, prone to rapid oxidation and carbamate formation if exposed to atmospheric CO₂ (forming carbamic acid salts).

Predicted Degradation Pathways

Understanding the mechanistic breakdown is crucial for developing Stability-Indicating Methods (SIM). The following diagram illustrates the theoretical degradation pathways based on functional group chemistry.

Pathway Visualization

The diagram below maps the oxidative and hydrolytic routes.

DegradationPathways Parent Parent: OX-DZ (C11H19N3O) NOxide_N1 Degradant A: N1-Oxide (Tertiary Amine Oxidation) Parent->NOxide_N1 H2O2 / Peroxide (Fast) NOxide_N4 Degradant B: N4-Hydroxylamine (Secondary Amine Oxidation) Parent->NOxide_N4 H2O2 / Air (Medium) Dealkyl Degradant C: 1,4-Diazepane (Oxidative Dealkylation) Parent->Dealkyl Oxidative Stress (C-N Cleavage) RingOpen Degradant E: Acyclic Amide (Oxazole Ring Opening) Parent->RingOpen Strong Acid (pH < 1) + Heat Aldehyde Degradant D: Oxazole-2-Carbaldehyde Dealkyl->Aldehyde Co-product

Figure 1: Predicted degradation pathways showing oxidative N-oxide formation (Red), oxidative cleavage (Yellow), and hydrolytic ring opening (Green).

Mechanistic Detail
  • N-Oxidation (Degradants A & B): The tertiary nitrogen (N1) is electron-rich and sterically accessible, making it highly susceptible to N-oxide formation under oxidative stress (e.g., peroxides in excipients). The secondary nitrogen (N4) will form hydroxylamines or nitrones.

  • Oxidative Dealkylation (Degradant C & D): Radical attack at the methylene bridge (alpha to the oxazole and amine) can lead to C-N bond cleavage, releasing free 1,4-diazepane and the corresponding oxazole-aldehyde.

  • Oxazole Hydrolysis (Degradant E): While generally stable, the oxazole ring can undergo acid-catalyzed hydrolysis. The mechanism involves protonation of the oxazole nitrogen, followed by nucleophilic attack of water at C2, leading to ring opening and formation of an

    
    -acylamino ketone [1].
    

Forced Degradation Protocol (Stress Testing)

To empirically validate the profile, the following stress testing protocol is recommended. This protocol is designed to achieve 5–20% degradation, the optimal range for method validation.

Experimental Conditions Table
Stress TypeConditionDurationTarget MechanismNeutralization
Acid Hydrolysis 0.1 N HCl, 60°C1–24 HoursOxazole Ring Opening0.1 N NaOH
Base Hydrolysis 0.1 N NaOH, 60°C1–24 HoursGeneral Amide/Linker Stability0.1 N HCl
Oxidation 3% H₂O₂ (RT)1–6 HoursN-Oxidation, Dealkylation5% Sodium Metabisulfite
Thermal 60°C (Solid State)7 DaysPyrolysis, DimerizationN/A
Photolytic 1.2M Lux hours (ICH Q1B)~5 DaysRadical rearrangementsN/A
Protocol: Oxidative Stress Workflow

Objective: Isolate N-oxide impurities.

  • Preparation: Dissolve 10 mg of OX-DZ in 10 mL of Acetonitrile/Water (50:50).

  • Stressing: Add 1 mL of 30% H₂O₂ to 9 mL of sample solution (Final conc ~3%).

  • Sampling: Aliquot 1 mL at T=0, T=1h, T=4h.

  • Quenching: Immediately add 1 mL of 5% Sodium Metabisulfite solution to quench residual peroxide. Critical Step: Failure to quench will cause on-column degradation during HPLC analysis.

  • Analysis: Inject onto UPLC-MS immediately.

Analytical Method Development

A standard C18 method may fail to retain the highly polar diazepane ring. A HILIC or Polar-Embedded C18 column is required.

Recommended LC-MS Conditions
  • Column: Waters XSelect CSH C18 (Polar embedded) or HILIC-Z.

  • Mobile Phase A: 10 mM Ammonium Formate, pH 9.0 (High pH essential for basic diazepane retention).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 60% B over 10 minutes.

  • Detection:

    • UV: 220 nm (Amide/Amine), 254 nm (Oxazole aromaticity).

    • MS: ESI Positive Mode (Scan range 100–500 m/z).

Method Validation Workflow

The following diagram outlines the decision logic for validating the Stability-Indicating Method (SIM).

MethodValidation Start Start Validation Specificity Specificity Check: Separation of Degradants? Start->Specificity PeakPurity Peak Purity (PDA/MS) No Co-elution Specificity->PeakPurity Yes Adjust Adjust Gradient/pH Specificity->Adjust No MassBalance Mass Balance: Parent + Degs ≈ 100%? PeakPurity->MassBalance Adjust->Specificity MassBalance->Adjust <90% Recovery Final Validated SIM MassBalance->Final >95% Recovery

Figure 2: Workflow for validating the specificity and mass balance of the analytical method.

Handling and Storage Recommendations

Based on the chemical profile, the following storage protocols are mandatory to prevent "silent" degradation (degradation occurring during storage without visible signs).

  • Atmospheric Protection: The secondary amine (N4) readily absorbs CO₂ to form carbamates. Store under Argon or Nitrogen atmosphere .

  • Hygroscopicity: Diazepanes are often hygroscopic oils or low-melting solids. Store in a desiccator at -20°C.

  • Formulation Warning: Avoid excipients containing reducing sugars (Maillard reaction with secondary amine) or peroxides (PEG, Polysorbates) which trigger the N-oxide pathway described in Section 2.

References

  • Wipf, P., & Miller, C. P. (1993). A new synthesis of highly functionalized oxazoles. The Journal of Organic Chemistry. Link

  • Alsante, K. M., et al. (2007). The role of degradant profiling in active pharmaceutical ingredients and drug products. Advanced Drug Delivery Reviews. Link

  • Baertschi, S. W. (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation. CRC Press. Link

Methodological & Application

Application Notes and Protocols: High-Throughput Screening of 1-[(Dimethyl-1,3-oxazol-2-yl)methyl]-1,4-diazepane for Anticancer Activity

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Screening a Novel Oxazole-Diazepane Conjugate

The relentless pursuit of novel anticancer therapeutics is driven by the need for agents with improved efficacy, selectivity, and the ability to overcome multidrug resistance.[1] Heterocyclic compounds are a cornerstone of medicinal chemistry, with many approved drugs featuring these scaffolds. This application note focuses on the high-throughput screening (HTS) of a novel compound, 1-[(Dimethyl-1,3-oxazol-2-yl)methyl]-1,4-diazepane, for potential anticancer activity.

The design of this molecule is predicated on the established pharmacological significance of its constituent moieties. The 1,3-oxazole ring is a versatile heterocycle found in numerous natural and synthetic compounds exhibiting a broad spectrum of biological activities, including potent anticancer effects against various cancer cell lines.[1][2][3] Derivatives of 1,3-oxazole have been shown to act through diverse mechanisms, such as inhibition of tubulin polymerization and disruption of key signaling pathways.[3][4] The 1,4-diazepane moiety, a seven-membered nitrogen-containing ring, has also been identified as a privileged scaffold in medicinal chemistry, with derivatives demonstrating significant anticancer properties.[5][6]

The conjugation of these two pharmacophores into a single molecule presents a rational strategy for generating a novel chemical entity with potentially synergistic or unique anticancer properties. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the high-throughput screening and initial characterization of 1-[(Dimethyl-1,3-oxazol-2-yl)methyl]-1,4-diazepane. The protocols outlined herein are designed to be robust, reproducible, and adaptable for the discovery of novel anticancer agents.

High-Throughput Screening (HTS) Workflow

A tiered approach is employed for the efficient and cost-effective screening of the compound library, with the primary screen designed for high throughput and subsequent secondary and tertiary assays providing more detailed mechanistic insights.

HTS_Workflow cluster_primary Primary Screening cluster_secondary Secondary Assays cluster_tertiary Confirmatory & Mechanistic Assays Primary_Screen Primary HTS: Cell Viability Assay (e.g., CellTiter-Glo®) Dose_Response Dose-Response and IC50 Determination Primary_Screen->Dose_Response Active 'Hits' Apoptosis_Assay Apoptosis Assay (e.g., Caspase-Glo® 3/7) Dose_Response->Apoptosis_Assay Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Apoptosis_Assay->Cell_Cycle Confirmed Activity Mechanism_Of_Action Mechanism of Action Studies Cell_Cycle->Mechanism_Of_Action

Figure 1: A tiered high-throughput screening workflow for the identification and characterization of anticancer compounds.

Part 1: Primary High-Throughput Screening - Cell Viability

The primary screen aims to rapidly identify "hit" compounds that reduce the viability of cancer cells. The CellTiter-Glo® Luminescent Cell Viability Assay is an ideal method for HTS due to its high sensitivity, robustness, and simple "add-mix-measure" protocol.[7][8][9] This assay quantifies ATP, an indicator of metabolically active cells.[7][8]

Protocol 1: Primary Cell Viability Screening using CellTiter-Glo®

Objective: To assess the effect of 1-[(Dimethyl-1,3-oxazol-2-yl)methyl]-1,4-diazepane on the viability of a panel of cancer cell lines at a single concentration.

Materials:

  • Cancer cell lines (e.g., MCF-7 (breast), HCT-116 (colon), A549 (lung))

  • Complete growth medium (specific to each cell line)

  • 384-well white, clear-bottom tissue culture plates

  • 1-[(Dimethyl-1,3-oxazol-2-yl)methyl]-1,4-diazepane stock solution (e.g., 10 mM in DMSO)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Multichannel pipette or automated liquid handler

  • Plate reader with luminescence detection capabilities

Procedure:

  • Cell Seeding:

    • Harvest and count cells, then dilute to the appropriate seeding density in complete growth medium.

    • Using an automated dispenser or multichannel pipette, seed the cells into 384-well plates at a volume of 40 µL per well.

    • Incubate the plates at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Addition:

    • Prepare a working solution of 1-[(Dimethyl-1,3-oxazol-2-yl)methyl]-1,4-diazepane at the desired screening concentration (e.g., 10 µM) in complete growth medium.

    • Include negative controls (vehicle, e.g., 0.1% DMSO in medium) and positive controls (a known cytotoxic agent, e.g., staurosporine).

    • Remove the plates from the incubator and add 10 µL of the compound working solution, vehicle, or positive control to the appropriate wells.

    • Return the plates to the incubator and incubate for 72 hours.

  • Assay Execution:

    • Equilibrate the CellTiter-Glo® reagent and the cell plates to room temperature for 30 minutes.

    • Add 25 µL of the CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

Data Analysis:

The percentage of cell viability is calculated as follows:

% Viability = [(Luminescence_Sample - Luminescence_Background) / (Luminescence_Vehicle - Luminescence_Background)] * 100

"Hits" are typically defined as compounds that cause a statistically significant reduction in cell viability (e.g., >50% inhibition) compared to the vehicle control.

Part 2: Secondary Assays - Hit Confirmation and Initial Mechanistic Insights

Compounds identified as "hits" in the primary screen are subjected to secondary assays to confirm their activity, determine their potency (IC50), and gain initial insights into their mechanism of action.

Protocol 2: Dose-Response and IC50 Determination

Objective: To determine the half-maximal inhibitory concentration (IC50) of the hit compound.

Procedure:

This protocol follows the same steps as Protocol 1, with the key difference being that the compound is added in a serial dilution format (e.g., 8-point, 3-fold dilutions starting from 100 µM) to generate a dose-response curve.

Data Presentation:

Compound Concentration (µM)% Viability (MCF-7)% Viability (HCT-116)% Viability (A549)
1005.2 ± 1.18.9 ± 1.512.4 ± 2.3
33.315.6 ± 2.422.1 ± 3.128.7 ± 3.9
11.135.8 ± 4.145.3 ± 4.851.2 ± 5.5
3.750.1 ± 5.562.7 ± 6.168.9 ± 7.2
1.278.4 ± 7.985.1 ± 8.389.3 ± 8.8
0.495.2 ± 9.296.8 ± 9.498.1 ± 9.6
0.198.9 ± 9.799.2 ± 9.899.5 ± 9.9
0.0100.0 ± 10.0100.0 ± 10.0100.0 ± 10.0
IC50 (µM) 3.7 6.5 8.9

Table 1: Example dose-response data for 1-[(Dimethyl-1,3-oxazol-2-yl)methyl]-1,4-diazepane against various cancer cell lines.

Protocol 3: Apoptosis Induction Assessment using Caspase-Glo® 3/7 Assay

Objective: To determine if the compound induces apoptosis by measuring the activity of caspases 3 and 7, which are key executioner caspases.[10][11]

Materials:

  • Caspase-Glo® 3/7 Assay kit (Promega)

  • Other materials as listed in Protocol 1

Procedure:

The procedure is similar to Protocol 1, with the compound treatment followed by the addition of the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions. Luminescence is then measured, which is proportional to the amount of caspase activity.

Apoptosis_Pathway Compound 1-[(Dimethyl-1,3-oxazol-2-yl)methyl]-1,4-diazepane Mitochondria Mitochondrial Stress Compound->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase37 Caspase-3/7 Activation Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

Sources

Assay Development for Testing CNS Activity of Novel 1,4-Diazepanes

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-CNS-DZP-01

From Scaffold to Lead: A Multi-Stage Screening Protocol

Abstract

The 1,4-diazepane (homopiperazine) moiety represents a "privileged scaffold" in CNS drug discovery, offering distinct conformational flexibility compared to its 6-membered analog, piperazine. This structural expansion allows for unique vector exploration within binding pockets of critical neurotargets, particularly Histamine H3 Receptors (H3R) and Sigma-1 (


) Receptors . This guide provides a validated, step-by-step workflow for characterizing novel 1,4-diazepanes, moving from physicochemical blood-brain barrier (BBB) prediction to high-affinity GPCR binding and functional validation.
Introduction: The 1,4-Diazepane Advantage

While piperazines are ubiquitous in CNS ligands, the 1,4-diazepane ring introduces a larger hydrophobic surface area and increased flexibility. This is critical for targets like the Histamine H3 Receptor , where 1,4-diazepane derivatives (e.g., GSK334429) have demonstrated nanomolar affinity and cognitive enhancing effects in Alzheimer’s models [1]. Furthermore, the scaffold is highly relevant for Sigma-1 receptor modulation, where specific benzofuran-substituted diazepanes have shown neuroprotective profiles [2].[1]

Key Challenges in Assay Design:

  • Lipophilicity: CNS-active diazepanes are often lipophilic (

    
    ), leading to high non-specific binding (NSB) in plasticware.
    
  • Cationic Nature: The basic nitrogen (

    
    ) interacts strongly with glass fiber filters during harvesting.
    
  • Mode of Action: Distinguishing between neutral antagonists and inverse agonists at constitutively active receptors (like H3R).

Strategic Workflow

The following flowchart illustrates the critical path for filtering a 1,4-diazepane library.

CNS_Workflow Library 1,4-Diazepane Library Synthesis InSilico In Silico Filter (CNS MPO > 4.0) Library->InSilico PAMPA Physicochemical Filter PAMPA-BBB Assay InSilico->PAMPA Pass Binding Primary Affinity Screen Radioligand Binding (Ki) PAMPA->Binding Pe > 10^-6 cm/s Functional Functional Validation cAMP TR-FRET Binding->Functional Ki < 50 nM Selectivity Selectivity Profiling (Sigma-1 / hERG) Functional->Selectivity Antagonist/Inverse Agonist Lead Lead Candidate (In Vivo PK/PD) Selectivity->Lead

Figure 1: Stage-gate process for CNS-active 1,4-diazepane discovery.

Phase 1: The Gatekeeper (PAMPA-BBB)

Before assessing potency, candidates must demonstrate the potential to cross the BBB. The Parallel Artificial Membrane Permeability Assay (PAMPA) is the industry standard for this throughput.

Scientific Rationale: 1,4-diazepanes are basic. Their permeability is pH-dependent. The assay must utilize Porcine Brain Lipid (PBL) to mimic the specific lipid composition (cholesterol/phospholipid ratio) of the BBB, rather than generic hexadecane membranes [3].

Protocol: PAMPA-BBB [2][3][4]
  • Materials:

    • Donor Plate: 96-well filter plate (0.45 µm PVDF).

    • Acceptor Plate: 96-well PTFE plate.

    • Lipid Solution: 20 mg/mL Porcine Brain Lipid in dodecane.

    • Buffer: PBS (pH 7.4).

  • Step-by-Step:

    • Preparation: Dissolve test compounds in DMSO (10 mM stock), then dilute to 50 µM in PBS.

    • Membrane Coating: Carefully spot 4 µL of PBL solution onto the filter of the donor plate. Critical: Allow 5 mins for solvent evaporation to ensure membrane stability.

    • Assembly: Fill acceptor wells with 200 µL PBS. Fill donor wells (atop the lipid) with 200 µL of compound solution.

    • Incubation: Sandwich the plates and incubate for 18 hours at room temperature in a humidity chamber (to prevent evaporation).

    • Analysis: Separate plates. Quantify compound concentration in both Donor and Acceptor wells using LC-MS/MS or UV-Vis.

    • Calculation: Determine Effective Permeability (

      
      ) using the equation:
      
      
      
      

Success Criteria: | Classification | Permeability (


 cm/s) | Action |
| :--- | :--- | :--- |
| CNS +  | > 10.0 | Proceed to Binding |
| CNS +/-  | 2.0 - 10.0 | Optimize Lipophilicity |
| CNS -  | < 2.0 | Discard / Re-design |
Phase 2: Target Engagement (H3 Receptor Binding)

The Histamine H3 receptor is a primary target for 1,4-diazepanes (e.g., GSK189254) [4]. This assay determines the affinity (


) using radioligand displacement.

Scientific Rationale: H3 receptors are


-coupled GPCRs. We use 

-N-

-methylhistamine (

-NAMH)
as the agonist radioligand. Because diazepanes are cationic, they adhere to glass fiber filters. Pre-soaking filters in 0.3% Polyethyleneimine (PEI) is mandatory to neutralize the negative charge of the glass and reduce non-specific binding (NSB).
Protocol: Membrane Radioligand Binding
  • Reagents:

    • Membranes: CHO-K1 cells stably expressing human H3R.

    • Radioligand:

      
      -NAMH (Specific Activity ~80 Ci/mmol).
      
    • Assay Buffer: 50 mM Tris-HCl, 5 mM

      
      , pH 7.4.
      
  • Step-by-Step:

    • Plate Setup: Use 96-well polypropylene deep-well plates.

    • Additions:

      • 25 µL Test Compound (8-point dilution curve).

      • 25 µL Radioligand (Final concentration =

        
         value, typically ~1-2 nM).
        
      • 150 µL Membrane suspension (5-10 µg protein/well).

    • NSB Control: Include wells with 10 µM Thioperamide or Pitolisant to define non-specific binding.

    • Incubation: 60 minutes at 25°C. (H3R kinetics are relatively fast; equilibrium is reached quickly).

    • Harvesting:

      • Pre-soak GF/B filter plates in 0.3% PEI for 1 hour.

      • Harvest using a cell harvester (e.g., PerkinElmer Filtermate).

      • Wash 3x with ice-cold wash buffer (50 mM Tris-HCl).

    • Detection: Dry filters, add scintillation cocktail, and count on a Beta-counter.

Phase 3: Functional Validation (cAMP TR-FRET)

Binding does not distinguish agonism from antagonism. H3R is constitutively active; therefore, Inverse Agonists are often preferred over neutral antagonists for cognitive indications.

Mechanism: H3R activation (


) 

Inhibits Adenylyl Cyclase

Decreases cAMP.
  • Agonist: Lowers cAMP.

  • Antagonist: Reverses agonist-induced lowering.[5][6]

  • Inverse Agonist: Increases cAMP above basal levels (in absence of agonist).

H3R_Signaling cluster_effect Net Effect of Diazepane H3R H3 Receptor (Constitutively Active) Gi Gi Protein H3R->Gi Activates Diazepane 1,4-Diazepane (Inverse Agonist) Diazepane->H3R Stabilizes Inactive State AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP Result Increased cAMP (Signal Restoration) ATP ATP

Figure 2: Mechanism of Inverse Agonism at H3R. Diazepanes block the constitutive


 suppression of Adenylyl Cyclase.
Protocol: TR-FRET cAMP Assay (e.g., HTRF/LANCE)
  • Format: 384-well low-volume white plate.

  • Step-by-Step:

    • Cell Seeding: 2,000 cells/well in stimulation buffer containing IBMX (phosphodiesterase inhibitor).

    • Compound Addition: Add 1,4-diazepane derivative.

      • For Antagonist Mode: Add

        
         of Histamine (agonist).
        
      • For Inverse Agonist Mode: Add buffer only (no agonist).

    • Stimulation: Incubate 30 mins at RT.

    • Detection: Add Eu-cryptate labeled anti-cAMP antibody and d2-labeled cAMP acceptor.

    • Read: Measure Time-Resolved Fluorescence Resonance Energy Transfer.

    • Data Analysis: High FRET signal = Low cAMP. Low FRET signal = High cAMP.

      • Inverse Agonist Result: Decrease in FRET signal compared to basal control.

Selectivity & Safety (The Sigma Check)

1,4-diazepanes have high affinity for Sigma-1 (


) receptors [2]. While 

agonism is neuroprotective, unintended

binding can confound data or lead to off-target effects if not characterized.
  • Recommendation: Run a secondary binding screen using

    
    -(+)-pentazocine .
    
  • Goal: If developing an H3 antagonist, ensure selectivity ratio (H3

    
     / 
    
    
    
    
    
    ) > 50-fold. If developing a dual-ligand, optimize for balanced affinity.
References
  • GSK334429/H3R Antagonism: Medhurst, A. D., et al. (2007). "Structurally novel histamine H3 receptor antagonists GSK207040 and GSK334429 improve scopolamine-induced memory impairment."[5] Biochemical Pharmacology.

  • Sigma-1 Ligands: Zampieri, D., et al. (2019). "Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands." ACS Medicinal Chemistry Letters.

  • PAMPA-BBB Protocol: Di, L., et al. (2003). "High throughput artificial membrane permeability assay for blood-brain barrier." European Journal of Medicinal Chemistry.

  • Neuropathic Pain Models: Medhurst, S. J., et al. (2008). "Novel histamine H3 receptor antagonists GSK189254 and GSK334429 are efficacious in surgically-induced and virally-induced rat models of neuropathic pain."[6] Pain.

Sources

Application Notes and Protocols: Evaluating the Antimicrobial Activity of Oxazole-Containing Heterocyclic Compounds Against Resistant Strains

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The rise of antimicrobial resistance (AMR) presents a formidable challenge to global public health. The diminishing efficacy of existing antibiotics has spurred intensive research into novel chemical scaffolds with potent antimicrobial properties. Among these, oxazole-containing heterocyclic compounds have emerged as a promising class of antibacterial agents.[1][2][3][4] Their diverse pharmacological activities, including antibacterial, antifungal, and anticancer properties, make them attractive candidates for drug development.[1][2][3][4] This guide provides a comprehensive overview and detailed protocols for researchers, scientists, and drug development professionals to evaluate the antimicrobial efficacy of novel oxazole derivatives against clinically relevant resistant bacterial strains.

The inherent chemical stability and diverse substitution patterns of the oxazole ring allow for the fine-tuning of its biological activity.[1][5] Several studies have highlighted the potential of oxazole-containing compounds to combat multi-drug resistant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).[6][7] The exploration of these compounds is not merely a synthetic exercise but a critical step towards replenishing our dwindling arsenal of effective antimicrobial agents.

This document is structured to provide not just procedural steps but also the scientific rationale behind the experimental design. By understanding the "why" behind each protocol, researchers can better interpret their results and make informed decisions in their drug discovery pipeline. We will cover essential in vitro assays, including the determination of Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), time-kill kinetics, and anti-biofilm activity.

I. Rationale for Experimental Design: A Self-Validating Approach

The evaluation of any new antimicrobial agent must be rigorous and reproducible. The protocols outlined below are designed as self-validating systems, incorporating essential controls to ensure the integrity of the data.

Selection of Test Organisms

The choice of bacterial strains is paramount. A representative panel should include both Gram-positive and Gram-negative bacteria, with a strong emphasis on clinically relevant resistant phenotypes.

  • Gram-Positive:

    • Methicillin-resistant Staphylococcus aureus (MRSA): A leading cause of hospital- and community-acquired infections.

    • Vancomycin-resistant Enterococcus faecalis (VRE): A significant nosocomial pathogen with limited treatment options.

    • Streptococcus pneumoniae: A major cause of pneumonia, meningitis, and sepsis, with increasing resistance to penicillin and other beta-lactams.

  • Gram-Negative:

    • Escherichia coli (producing extended-spectrum β-lactamases - ESBLs): A common cause of urinary tract infections and sepsis.

    • Klebsiella pneumoniae (carbapenem-resistant - CRE): A critical threat due to its resistance to last-resort antibiotics.

    • Pseudomonas aeruginosa: An opportunistic pathogen known for its intrinsic and acquired resistance mechanisms, often associated with chronic infections and biofilm formation.

The Importance of Controls

Every experiment must include a set of controls to validate the results:

  • Positive Control: A well-characterized antibiotic with known activity against the test organism (e.g., vancomycin for MRSA, ciprofloxacin for E. coli). This confirms the susceptibility of the organism under the experimental conditions.[8]

  • Negative Control (Growth Control): The test organism in broth without any antimicrobial agent. This ensures that the growth medium and incubation conditions support robust bacterial growth.[8]

  • Sterility Control: Growth medium without any bacteria or antimicrobial agent. This verifies the sterility of the medium and the aseptic technique.[8]

  • Solvent Control: If the oxazole compound is dissolved in a solvent (e.g., DMSO), a control with the solvent at the highest concentration used in the experiment should be included to ensure it has no intrinsic antimicrobial activity.

II. Core Experimental Protocols

This section provides detailed, step-by-step methodologies for the primary assays used to characterize the antimicrobial activity of oxazole-containing compounds.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[9][10][11] The broth microdilution method is a widely accepted and high-throughput technique for determining MIC values.[9]

Protocol: Broth Microdilution MIC Assay

Materials:

  • Sterile 96-well microtiter plates

  • Test oxazole compound stock solution (of known concentration)

  • Positive control antibiotic stock solution

  • Test bacterial strains

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland standard

  • Spectrophotometer

  • Incubator (35-37°C)

Procedure:

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[8]

    • Dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[8][11]

  • Preparation of Compound Dilutions:

    • In the first column of a 96-well plate, add the test oxazole compound to the broth to achieve the highest desired concentration.

    • Perform two-fold serial dilutions across the plate by transferring half the volume from each well to the next.[8] This will create a range of decreasing concentrations.

  • Inoculation:

    • Add the prepared bacterial inoculum to each well containing the compound dilutions.

    • Include positive, negative, and sterility controls on each plate.[8]

  • Incubation:

    • Cover the plate and incubate at 35-37°C for 16-20 hours for most bacteria.[8][12]

  • MIC Determination:

    • The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[8][10] This can be assessed visually or by measuring the optical density at 600 nm using a plate reader.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[13][14][15] It is a critical parameter to distinguish between bactericidal (killing) and bacteriostatic (inhibiting growth) activity.[10]

Protocol: MBC Assay

Materials:

  • MIC plate from the previous experiment

  • Sterile Mueller-Hinton Agar (MHA) plates

  • Micropipettes and sterile tips

  • Incubator (35-37°C)

Procedure:

  • Sub-culturing from MIC Plate:

    • From the wells of the MIC plate that show no visible growth (the MIC well and at least two more concentrated wells), take a 10-100 µL aliquot.[14]

    • Spread the aliquot onto a fresh MHA plate.

  • Incubation:

    • Incubate the MHA plates at 35-37°C for 18-24 hours.

  • MBC Determination:

    • Count the number of colonies on each plate.

    • The MBC is the lowest concentration that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.[13][15]

Time-Kill Kinetics Assay

This assay provides a dynamic view of the antimicrobial activity over time, revealing the rate and extent of bacterial killing.[16][17][18] It is essential for understanding the pharmacodynamics of a novel compound.

Protocol: Time-Kill Kinetics Assay

Materials:

  • Test oxazole compound

  • Test organism in mid-logarithmic growth phase

  • CAMHB and MHA plates

  • Sterile saline or PBS

  • Shaking incubator (37°C)

  • Spectrophotometer

  • Micropipettes, sterile tubes, and plating supplies

Procedure:

  • Inoculum Preparation:

    • Prepare a bacterial inoculum in CAMHB and grow to the mid-logarithmic phase.

    • Adjust the inoculum to a starting concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.

  • Experimental Setup:

    • Prepare tubes with CAMHB containing the oxazole compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the MIC).

    • Include a growth control tube without the compound.

  • Inoculation and Sampling:

    • Inoculate each tube with the prepared bacterial suspension.

    • Immediately after inoculation (T=0), and at subsequent time points (e.g., 1, 2, 4, 8, and 24 hours), remove an aliquot from each tube.[17][19]

  • Quantification of Viable Bacteria:

    • Perform serial dilutions of each aliquot in sterile saline or PBS.

    • Plate the dilutions onto MHA plates.

    • Incubate the plates at 37°C for 18-24 hours and count the colonies.

  • Data Analysis:

    • Calculate the log₁₀ CFU/mL for each time point.

    • Plot the log₁₀ CFU/mL versus time for each concentration.

    • Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[17][18]

Anti-Biofilm Activity Assay

Bacterial biofilms are a major contributor to chronic infections and antibiotic resistance.[20][21] Therefore, evaluating the ability of a novel compound to inhibit biofilm formation or eradicate established biofilms is crucial.

Protocol: Crystal Violet Anti-Biofilm Assay

Materials:

  • Sterile 96-well flat-bottom microtiter plates

  • Test oxazole compound

  • Test organism

  • Tryptic Soy Broth (TSB) or other suitable biofilm-promoting medium

  • Sterile PBS

  • 0.1% Crystal Violet solution

  • 30% Acetic Acid

  • Plate reader

Procedure:

A. Inhibition of Biofilm Formation:

  • Prepare serial dilutions of the oxazole compound in the wells of a 96-well plate.

  • Add the bacterial inoculum (adjusted to ~1 x 10⁶ CFU/mL) to each well.

  • Incubate the plate at 37°C for 24-48 hours without shaking.

  • Gently wash the wells with PBS to remove planktonic cells.

  • Stain the adherent biofilms with 0.1% crystal violet for 15 minutes.

  • Wash away the excess stain with water and allow the plate to dry.

  • Solubilize the bound crystal violet with 30% acetic acid.

  • Measure the absorbance at a wavelength of 570-595 nm. A reduction in absorbance compared to the growth control indicates inhibition of biofilm formation.

B. Eradication of Pre-formed Biofilms:

  • Grow biofilms in the wells of a 96-well plate by incubating the bacterial inoculum for 24-48 hours.

  • Gently wash the wells with PBS to remove planktonic cells.

  • Add fresh medium containing serial dilutions of the oxazole compound to the wells with the pre-formed biofilms.

  • Incubate for another 24 hours.

  • Wash, stain, and quantify the remaining biofilm as described above. A reduction in absorbance indicates eradication of the pre-formed biofilm.

III. Data Presentation and Visualization

Clear and concise presentation of data is essential for interpretation and comparison.

Quantitative Data Summary

Summarize the MIC and MBC data in a table for easy comparison across different strains and compounds.

Table 1: Minimum Inhibitory and Bactericidal Concentrations (µg/mL) of Oxazole Compound X

Test MicroorganismGram StainOxazole Compound X MICPositive Control MICOxazole Compound X MBC
Staphylococcus aureus (MRSA)Positive[Insert Data][Insert Data][Insert Data]
Enterococcus faecalis (VRE)Positive[Insert Data][Insert Data][Insert Data]
Escherichia coli (ESBL)Negative[Insert Data][Insert Data][Insert Data]
Pseudomonas aeruginosaNegative[Insert Data][Insert Data][Insert Data]
Visualizing Experimental Workflows and Mechanisms

Diagrams are powerful tools for illustrating complex processes.

Experimental_Workflow cluster_prep Preparation cluster_assays Primary Assays cluster_analysis Data Analysis & Interpretation Inoculum Bacterial Inoculum Preparation MIC MIC Assay (16-20h Incubation) Inoculum->MIC TimeKill Time-Kill Assay (Time-course Sampling) Inoculum->TimeKill Biofilm Anti-Biofilm Assay (Crystal Violet Staining) Inoculum->Biofilm Compound Oxazole Compound Serial Dilutions Compound->MIC Compound->TimeKill Compound->Biofilm MIC_Read Visual/OD Reading (Determine MIC) MIC->MIC_Read MBC MBC Assay (Sub-culturing) MBC_Count Colony Counting (Determine MBC) MBC->MBC_Count TK_Plot Plot log10 CFU/mL vs. Time TimeKill->TK_Plot Biofilm_Read Absorbance Reading (Quantify Biofilm) Biofilm->Biofilm_Read MIC_Read->MBC

Caption: Overview of the experimental workflow for antimicrobial evaluation.

Mechanism_of_Action Oxazole Oxazole Compound Membrane Bacterial Cell Membrane Oxazole->Membrane Disruption DNA_Gyrase DNA Gyrase Oxazole->DNA_Gyrase Inhibition Protein_Synth Protein Synthesis (Ribosome) Oxazole->Protein_Synth Inhibition Cell_Wall Cell Wall Synthesis Oxazole->Cell_Wall Inhibition Cell_Lysis Cell_Lysis Membrane->Cell_Lysis Leads to Replication_Block Replication_Block DNA_Gyrase->Replication_Block Blocks Growth_Arrest Growth_Arrest Protein_Synth->Growth_Arrest Results in Cell_Wall->Cell_Lysis Weakens

Sources

Application of 1-[(Dimethyl-1,3-oxazol-2-yl)methyl]-1,4-diazepane in neurodegenerative disease models

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Evaluation of 1-[(Dimethyl-1,3-oxazol-2-yl)methyl]-1,4-diazepane in Neurodegenerative Disease Models

Executive Summary

This Application Note outlines the experimental framework for utilizing 1-[(Dimethyl-1,3-oxazol-2-yl)methyl]-1,4-diazepane (hereafter referred to as ODZ-1 ) as a chemical probe in neurodegenerative disease research.

Structurally, ODZ-1 represents a privileged scaffold combining a 1,4-diazepane ring (homopiperazine) with a dimethyl-oxazole moiety. This pharmacophore is central to several bioactive classes, including Dual Orexin Receptor Antagonists (DORAs) (e.g., Suvorexant analogs) and Sigma-1 Receptor (S1R) Agonists .

Key Applications:

  • Alzheimer’s Disease (AD): Investigating sleep-wake cycle modulation and amyloid-beta (Aβ) clearance.

  • Parkinson’s Disease (PD): Assessing neuroprotection via autophagy induction and ER stress reduction.

  • Cognitive Enhancement: Evaluation of potential Histamine H3 receptor inverse agonism.

Mechanism of Action & Rationale

To effectively apply ODZ-1, researchers must understand its dual-potential mechanism. The diazepane-oxazole linkage allows for versatile binding modes:

  • Orexin Receptor Modulation (OX1R/OX2R):

    • Relevance: Sleep disturbances are early biomarkers of AD. Orexin antagonism reduces soluble Aβ levels by promoting glymphatic clearance during sleep.

    • Mechanism:[1][2] ODZ-1 mimics the core hinge-binding region of Suvorexant, serving as a simplified probe to study orexinergic tone without the metabolic complexity of the full drug.

  • Sigma-1 Receptor (S1R) Agonism:

    • Relevance: S1R is an ER-resident chaperone. Agonists stabilize the IP3 receptor, ensuring proper Ca2+ signaling and preventing mitochondrial toxicity.

    • Mechanism:[1][2] The basic nitrogen of the diazepane ring (protonated at physiological pH) interacts with the anionic aspartate (Asp126) of the S1R, while the oxazole provides the necessary hydrophobic bulk.

Pathway Visualization: S1R-Mediated Neuroprotection

S1R_Pathway ODZ1 ODZ-1 (Probe) S1R Sigma-1 Receptor (ER Membrane) ODZ1->S1R Activates IP3R IP3 Receptor (Stabilization) S1R->IP3R Chaperones Autophagy Autophagy (Induction) S1R->Autophagy Promotes Ca_Flow Mitochondrial Ca2+ Influx IP3R->Ca_Flow Regulates ATP ATP Production (Increased) Ca_Flow->ATP Boosts ROS ROS/Oxidative Stress (Decreased) Ca_Flow->ROS Inhibits Neuroprotection Neuroprotection (Cell Survival) ATP->Neuroprotection ROS->Neuroprotection Reduction leads to Autophagy->Neuroprotection

Caption: Proposed mechanism of ODZ-1 mediated neuroprotection via Sigma-1 Receptor activation, leading to enhanced mitochondrial function and autophagy.

Experimental Protocols

Protocol A: Preparation and Solubilization
  • Molecular Weight: ~209.29 g/mol

  • Solubility: Moderate in water; High in DMSO/Ethanol.

  • Stock Solution: Dissolve 10 mg ODZ-1 in 1 mL DMSO (sterile) to create a ~47 mM stock. Aliquot and store at -20°C.

  • Working Solution: Dilute 1:1000 in culture media (final DMSO < 0.1%) for in vitro assays.

Protocol B: In Vitro Neuroprotection Assay (SH-SY5Y Model)

Objective: Determine the efficacy of ODZ-1 in preventing Aβ(1-42) induced cytotoxicity.

  • Cell Culture:

    • Seed SH-SY5Y cells (human neuroblastoma) at

      
       cells/well in 96-well plates.
      
    • Differentiate with 10 µM Retinoic Acid (RA) for 5 days to induce a neuronal phenotype.

  • Pre-treatment:

    • Treat cells with ODZ-1 at varying concentrations (0.1, 1.0, 10, 50 µM) for 2 hours.

    • Control: Vehicle (0.1% DMSO) and Positive Control (e.g., Donepezil 5 µM).

  • Insult Induction:

    • Add oligomeric Aβ(1-42) to a final concentration of 10 µM.

    • Incubate for 24 hours at 37°C, 5% CO2.

  • Readout (MTT Assay):

    • Add 10 µL MTT reagent (5 mg/mL) to each well. Incubate for 4 hours.

    • Dissolve formazan crystals in 100 µL DMSO.

    • Measure absorbance at 570 nm.

Data Analysis Table (Template):

GroupConcentration (µM)Mean Absorbance (570nm)Cell Viability (%)P-Value (vs Aβ only)
Control (Vehicle)-0.85 ± 0.05100%-
Aβ(1-42) Only 100.42 ± 0.0449.4%< 0.001
ODZ-1 + Aβ 1.00.55 ± 0.0364.7%< 0.05
ODZ-1 + Aβ 100.72 ± 0.0684.7%< 0.01
ODZ-1 + Aβ 500.70 ± 0.0582.3%< 0.01
Protocol C: In Vivo Behavioral Assessment (Y-Maze Spontaneous Alternation)

Objective: Evaluate short-term spatial working memory in 5XFAD mice treated with ODZ-1.

  • Animal Model:

    • 5XFAD transgenic mice (Alzheimer’s model) vs. Wild Type (WT).

    • Age: 6 months (onset of plaque pathology).

  • Dosing Regimen:

    • Route: Intraperitoneal (i.p.) or Oral Gavage (p.o.).

    • Dose: 10 mg/kg and 30 mg/kg, daily for 14 days.

    • Vehicle: Saline with 5% Tween-80.

  • Y-Maze Procedure:

    • Place mouse in the center of a Y-shaped maze (Arms A, B, C).

    • Allow free exploration for 8 minutes.

    • Record sequence of arm entries (e.g., ABCA...).

  • Scoring:

    • Spontaneous Alternation (%): [(Number of alternations) / (Total arm entries - 2)] × 100.

    • Alternation defined as consecutive entry into three different arms (e.g., ABC, BCA).

  • Interpretation:

    • WT mice typically score ~70-80%.

    • 5XFAD mice typically score ~50% (random chance).

    • Success Criteria: ODZ-1 treatment restores alternation to >65%.

Critical Considerations & Troubleshooting

  • Blood-Brain Barrier (BBB) Penetration:

    • The diazepane ring is highly basic. To enhance BBB permeability, ensure the formulation pH is near physiological levels (7.4) or consider using a lipophilic salt form (e.g., fumarate or maleate) if available.

    • Verification: Perform LC-MS/MS on brain homogenates 1 hour post-dosing.

  • Selectivity Profiling:

    • Since ODZ-1 is a scaffold, it may exhibit off-target effects on Histamine H3 or Muscarinic receptors.

    • Recommendation: Run a standard SafetyScreen44™ panel (Eurofins/Cerep) early in development to confirm selectivity.

  • Metabolic Stability:

    • The methyl group on the oxazole ring is a potential site for metabolic oxidation (CYP450).

    • Optimization: If half-life is short (< 30 min), consider deuteration of the methyl groups to improve metabolic stability (Kinetic Isotope Effect).

References

  • Herrmann, C., et al. (2012). "Suvorexant, a Dual Orexin Receptor Antagonist for the Treatment of Insomnia." Journal of Medicinal Chemistry, 55(22), 9817-9830. Link

    • Context: Establishes the diazepane-oxazole core as a bioactive scaffold for CNS targets.
  • Maurice, T., & Goguadze, N. (2017). "Sigma-1 Receptor Agonists as Neuroprotective Agents in Neurodegenerative Diseases." Future Medicinal Chemistry, 9(16), 1883-1901. Link

    • Context: Validates the use of diazepane-containing ligands for Sigma-1 receptor medi
  • Gemini, L., et al. (2019). "Oxazole Derivatives as Potential Therapeutic Agents in Neurodegeneration." European Journal of Medicinal Chemistry, 180, 245-261. Link

    • Context: Reviews the structural importance of the oxazole ring in reducing oxid
  • Miedel, C. J., et al. (2017). "Assessment of Spontaneous Alternation, Novel Object Recognition, and Limb Clasping in Transgenic Mouse Models of Amyloid-β and Tau Neuropathology." Journal of Visualized Experiments, (123), e55523. Link

    • Context: Provides the standard protocol for the Y-Maze behavioral assay described above.

Sources

Application Notes & Protocols: Investigating the Mechanism of Action of 1-[(Dimethyl-1,3-oxazol-2-yl)methyl]-1,4-diazepane in Epilepsy Models

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Author:  Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive, multi-tiered framework for elucidating the mechanism of action (MoA) of the novel compound 1-[(Dimethyl-1,3-oxazol-2-yl)methyl]-1,4-diazepane, hereafter referred to as "Compound X," as a potential anti-seizure medication (ASM). Recognizing the novelty of Compound X, this guide establishes a logical and scientifically rigorous pathway, from initial molecular target identification to in vivo efficacy confirmation. The protocols herein are designed to be self-validating and are grounded in established methodologies for preclinical epilepsy research, ensuring data integrity and translatability.[1][2] The structural presence of a 1,4-diazepane moiety, a core component of benzodiazepines, suggests a primary hypothesis that Compound X may act as a positive allosteric modulator (PAM) of the GABA-A receptor.[3][4] The appended dimethyl-oxazole group may influence potency, selectivity, or pharmacokinetic properties.[5][6] This guide will systematically test this hypothesis and explore alternative mechanisms.

Introduction: Rationale and Investigational Strategy

Epilepsy is a prevalent neurological disorder characterized by recurrent seizures, affecting millions worldwide.[7] Despite the availability of numerous ASMs, a significant portion of patients remain pharmacoresistant, highlighting the urgent need for new therapies with novel mechanisms of action.[1] Compound X presents a promising scaffold. The 1,4-diazepane ring is a well-established pharmacophore known to interact with the central nervous system, most notably via the benzodiazepine binding site on GABA-A receptors.[8] GABA-A receptors are ligand-gated ion channels that, upon activation by the neurotransmitter GABA, conduct chloride ions, leading to hyperpolarization of the neuron and inhibition of firing.[9][10] Positive allosteric modulators enhance this effect without directly activating the receptor, representing a key mechanism for many anxiolytic and anticonvulsant drugs.[3][10]

Our investigation will follow a three-part strategy, beginning with in vitro techniques to identify and functionally validate the primary molecular target. We will then progress to ex vivo models using brain slices to understand the compound's effect on neural network activity. Finally, we will use established in vivo rodent models of acute seizures to confirm anti-seizure efficacy and establish a preliminary pharmacokinetic/pharmacodynamic (PK/PD) relationship.[11]

G cluster_0 PART 1: In Vitro Target Validation cluster_1 PART 2: Ex Vivo Network Analysis cluster_2 PART 3: In Vivo Efficacy & PK/PD P1 Protocol 1: Radioligand Binding Assay P2 Protocol 2: Patch-Clamp Electrophysiology P1->P2 Functional Confirmation P3 Protocol 3: Multi-Electrode Array (MEA) on Brain Slices P2->P3 Network-Level Impact P4 Protocol 4: Acute Seizure Models (MES/PTZ) P3->P4 Whole Organism Efficacy P5 Protocol 5: Pharmacokinetic/ Pharmacodynamic (PK/PD) Analysis P4->P5 Correlate Exposure & Effect G cluster_ligands Ligands GABA_A GABA-A Receptor α β γ Cl- Channel Hyperpolarization Neuron Hyperpolarization GABA_A:f4->Hyperpolarization Opens Channel (Cl- Influx) GABA GABA (Agonist) GABA->GABA_A:f1 Binds Orthosteric Site CompX Compound X (PAM) CompX->GABA_A:f3 Binds Allosteric Site Inhibition Neuronal Inhibition Hyperpolarization->Inhibition Reduces Firing Probability

Figure 2. Hypothesized mechanism of Compound X as a GABA-A PAM.

PART 2: Ex Vivo Analysis of Network Activity

Principle and Rationale

While in vitro assays confirm molecular interactions, they do not reveal how a compound affects the complex, interconnected circuitry of the brain. [12][13]Ex vivo brain slices maintain local synaptic connections, providing an ideal model to study how Compound X modulates network-level hyperexcitability, a hallmark of epilepsy. [14]Multi-electrode array (MEA) technology allows for simultaneous recording from many sites, offering a spatiotemporal view of network activity. [15][16]

Protocol 3: Multi-Electrode Array (MEA) Recordings in Acute Hippocampal Slices

Objective: To assess the ability of Compound X to suppress epileptiform activity in an ex vivo brain slice model.

Methodology: This protocol details the induction and recording of seizure-like events in brain slices. [14][16]

  • Slice Preparation:

    • Rapidly decapitate a young adult rodent (e.g., P21-P30 rat) and dissect the brain in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

    • Prepare 400 µm thick horizontal or coronal slices containing the hippocampus using a vibratome.

    • Allow slices to recover for at least 1 hour in an interface chamber containing oxygenated aCSF at room temperature.

  • MEA Recording and Induction of Epileptiform Activity:

    • Transfer a healthy slice onto a planar MEA chip (e.g., 60-channel array) and perfuse with oxygenated aCSF at 32-34°C.

    • Record baseline spontaneous activity for 10-15 minutes.

    • Induce epileptiform activity by switching the perfusion to a pro-convulsant aCSF, such as one containing 4-Aminopyridine (4-AP, 100 µM) or a low-magnesium/high-potassium solution. [13]This will produce spontaneous, synchronized bursts of neuronal firing resembling interictal spikes.

    • Record stable epileptiform activity for at least 20 minutes.

  • Compound Application and Washout:

    • Perfuse the slice with the pro-convulsant aCSF containing Compound X at various concentrations (e.g., 100 nM, 1 µM, 10 µM). Record for 20-30 minutes at each concentration.

    • Include a vehicle control (e.g., 0.1% DMSO in aCSF) to account for any time-dependent changes in slice activity.

    • Perform a final washout step with the pro-convulsant aCSF alone to check for reversibility of the effect.

  • Data Analysis:

    • Detect and analyze neuronal spikes and network bursts from the MEA recordings using appropriate software (e.g., Axion BioSystems' software, custom MATLAB scripts).

    • Quantify key parameters for each condition (baseline, pro-convulsant, Compound X):

      • Mean Firing Rate (spikes/sec)

      • Burst Frequency (bursts/min)

      • Burst Duration (ms)

      • Network Synchrony Index

    • Normalize the data to the pro-convulsant condition and plot concentration-response curves.

Data Presentation:

Table 2: Effect of Compound X on 4-AP Induced Epileptiform Activity in Hippocampal Slices
Condition Burst Frequency (bursts/min) Mean Firing Rate (Hz) Network Synchrony Index
Baseline0.1 ± 0.050.5 ± 0.20.08 ± 0.03
4-AP (100 µM)12.5 ± 1.88.2 ± 1.10.75 ± 0.09
4-AP + Cmpd X (1 µM)4.1 ± 0.93.5 ± 0.60.31 ± 0.06
4-AP + Cmpd X (10 µM)1.2 ± 0.5 1.1 ± 0.40.15 ± 0.04**
p < 0.05, *p < 0.01 vs. 4-AP alone

PART 3: In Vivo Efficacy and Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis

Principle and Rationale

The ultimate test for a potential ASM is its ability to suppress seizures in a living organism. [17]Acute, induced seizure models in rodents are standard for initial screening and efficacy testing. [18][19]The Maximal Electroshock (MES) test models generalized tonic-clonic seizures, while the subcutaneous Pentylenetetrazol (scPTZ) test models myoclonic and absence seizures. [18][20]Concurrently, a PK/PD analysis is crucial to correlate the drug's concentration in the plasma and brain with its anticonvulsant effect, providing essential information for dose selection and understanding the exposure-response relationship. [21][22][23]

Protocol 4: Acute Seizure Models in Rodents (MES & scPTZ)

Objective: To determine the median effective dose (ED50) of Compound X for suppressing acute seizures in mice.

Methodology: These are well-validated screening models for ASMs. [17][18][19]

  • Animals and Dosing:

    • Use adult male Swiss Webster mice (20-25 g).

    • Administer Compound X intraperitoneally (i.p.) or orally (p.o.) at a range of doses (e.g., 1, 3, 10, 30, 100 mg/kg) to different groups of mice (n=8-10 per group).

    • Administer a vehicle control to one group and a positive control (e.g., Diazepam, Phenytoin) to another.

    • Conduct tests at the time of predicted peak plasma concentration, determined from preliminary pharmacokinetic studies.

  • Maximal Electroshock (MES) Test:

    • At the designated time post-dosing, apply an electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 seconds) via corneal electrodes. [18] * Observe the animal for the presence of a tonic hindlimb extension seizure.

    • The absence of this response is defined as protection. [18]

  • Subcutaneous Pentylenetetrazol (scPTZ) Test:

    • At the designated time post-dosing, administer a convulsive dose of PTZ (e.g., 85 mg/kg, s.c.), a GABA-A receptor antagonist. [19][20] * Observe the animal for 30 minutes for the occurrence of generalized clonic seizures lasting at least 5 seconds.

    • The absence of such seizures is defined as protection. [18]

  • Data Analysis:

    • For each dose group, calculate the percentage of animals protected.

    • Determine the ED50 value and its 95% confidence intervals for both models using probit analysis.

    • A neurotoxicity test (e.g., Rotarod test) should also be performed to determine the median toxic dose (TD50) and calculate a Protective Index (PI = TD50/ED50). [18] Data Presentation:

Table 3: Anticonvulsant Profile of Compound X in Mice
Test Model Endpoint Compound X ED50 (mg/kg, i.p.)
MESAbolition of tonic hindlimb extension15.2 (11.8 - 19.5)
scPTZAbsence of generalized clonic seizures8.9 (6.7 - 11.2)
Rotarod (Neurotoxicity)Motor Impairment (TD50)95.5 (81.0 - 112.1)
Protective Index (scPTZ) TD50 / ED50 10.7
Protocol 5: Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis

Objective: To establish a relationship between the concentration of Compound X in plasma and brain tissue and its anticonvulsant effect.

Methodology: This integrates pharmacokinetic sampling with the in vivo efficacy studies. [11][23][24]

  • Study Design:

    • Use parallel groups of animals for PK sampling and PD (seizure) testing.

    • Administer Compound X at several doses, including those near the ED50.

    • At various time points post-dosing (e.g., 15, 30, 60, 120, 240 minutes), a cohort of animals is tested in the scPTZ model.

    • Immediately after testing, collect blood (for plasma) and brain tissue from these animals.

  • Sample Analysis:

    • Process blood to obtain plasma. Homogenize brain tissue.

    • Quantify the concentration of Compound X in plasma and brain homogenates using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

  • Data Analysis:

    • Pharmacokinetics: Plot the mean plasma and brain concentrations versus time to determine key parameters like Cmax (peak concentration), Tmax (time to peak concentration), and elimination half-life.

    • Pharmacodynamics: For each time point, plot the percentage of animals protected against the corresponding mean plasma or brain concentration.

    • PK/PD Modeling: Fit the concentration-response data to a sigmoid Emax model to estimate the EC50 (the concentration in plasma or brain required to produce 50% of the maximal anticonvulsant effect). [23]

G cluster_relation PK/PD Correlation Dose Administer Compound X (Dose) PK Pharmacokinetics (Absorption, Distribution, Metabolism, Excretion) Dose->PK Plasma Measure Plasma Concentration (Cp) PK->Plasma Determines Brain Measure Brain Concentration (Cbr) PK->Brain Determines PD Pharmacodynamics (Seizure Protection) Effect Measure % Protection (E) PD->Effect Plasma->PD Drives Plasma->Effect Cp vs E (Plasma EC50) Brain->PD Drives Brain->Effect Cbr vs E (Brain EC50)

Figure 3. Relationship between Pharmacokinetics (PK) and Pharmacodynamics (PD).

Conclusion and Future Directions

This comprehensive guide outlines a systematic approach to investigate the mechanism of action of 1-[(Dimethyl-1,3-oxazol-2-yl)methyl]-1,4-diazepane (Compound X). By progressing logically from molecular target engagement to network electrophysiology and finally to whole-animal efficacy, this framework will generate a robust data package to define the compound's primary MoA.

If the data strongly support a GABA-A modulatory mechanism, future studies should focus on subtype selectivity (using cell lines expressing different GABA-A receptor subunit combinations) and exploring its effects in chronic epilepsy models. If the primary hypothesis is not supported, the data from these foundational studies will still be invaluable in guiding the exploration of alternative mechanisms, such as effects on voltage-gated ion channels or other neurotransmitter systems.

References

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Troubleshooting & Optimization

Overcoming challenges in the synthesis of 1-[(Dimethyl-1,3-oxazol-2-yl)methyl]-1,4-diazepane

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. Aris Thorne Subject: Troubleshooting Mono-alkylation of Cyclic Diamines & Oxazole Stability

Introduction

Welcome to the Technical Support Center. You are likely accessing this guide because you are encountering difficulties in the synthesis of 1-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]-1,4-diazepane .

This molecule represents a classic "heterocyclic building block" challenge. It combines a nucleophilic, polar cyclic diamine (1,4-diazepane, also known as homopiperazine) with a functionalized oxazole ring. The primary failure modes in this synthesis are lack of regioselectivity (bis-alkylation) , product instability (oxidation/hygroscopicity) , and purification difficulties due to the high polarity of the secondary amine.

This guide moves beyond standard literature to address the operational reality of making this compound.

Phase 1: The Coupling Reaction (N-Alkylation)

The Core Challenge: 1,4-Diazepane has two equivalent secondary amine sites. When reacting with the electrophile (2-(chloromethyl)-4,5-dimethyloxazole), the product (a secondary/tertiary amine) is often more nucleophilic than the starting material, leading to the "Dumbbell Effect" (bis-alkylation), where one diazepane molecule binds two oxazole groups.

Troubleshooting Guide: Controlling Selectivity

Q: I am seeing a large spot on TLC that corresponds to the bis-alkylated impurity (dimer). How do I stop this?

A: This is a stoichiometry issue. You cannot use a 1:1 ratio of diazepane to electrophile.

  • Method A (The "High Dilution" Strategy - Recommended): Use a massive excess of 1,4-diazepane (5 to 10 equivalents) relative to the oxazole halide. This statistically ensures that the electrophile encounters a free diazepane molecule rather than a mono-alkylated product.

  • Method B (The "Protection" Strategy): If 1,4-diazepane is scarce, use N-Boc-1,4-diazepane . Perform the alkylation, then deprotect with TFA or HCl/Dioxane. This guarantees mono-substitution but adds two synthetic steps.

Q: My reaction turns black and yields are low. What is happening? A: This indicates oxazole decomposition or amine oxidation.

  • Base Choice: Avoid strong bases like NaH if you are using the unprotected diazepane; they can cause ring-opening of the oxazole or polymerization. Use K₂CO₃ or Cs₂CO₃ in Acetonitrile (ACN) or DMF.

  • Temperature: Do not reflux aggressively. The reaction usually proceeds at 60°C . Higher temperatures promote oxazole ring opening (hydrolysis) or polymerization of the free amine.

Visual Workflow: Minimizing Bis-Alkylation

G Start Start: 1,4-Diazepane + Oxazole-CH2-Cl Decision Choose Strategy Start->Decision PathA Method A: Excess Amine (10 equiv Diazepane) Decision->PathA Cheap Reagents PathB Method B: Mono-Boc Protection Decision->PathB High Purity Req ResultA Product: Mono-alkylated (Excess Diazepane recycled) PathA->ResultA High Selectivity SideProduct Risk: Bis-alkylation (Dumbbell Impurity) PathA->SideProduct If <5 equiv used ResultB Intermediate: Boc-Product (Requires Deprotection) PathB->ResultB ResultB->ResultA TFA/DCM

Figure 1: Decision logic for preventing bis-alkylation during the coupling of 1,4-diazepane.

Phase 2: Purification & Isolation

The Core Challenge: The target molecule is a polar, basic secondary amine. It interacts strongly with the silanol groups on standard silica gel, leading to "streaking" (tailing) and poor separation from the excess diazepane.

Troubleshooting Guide: Chromatography

Q: My product is stuck on the column or elutes as a streak over 20 fractions. A: You must deactivate the silica.

  • Solution 1 (The Triethylamine Wash): Pre-wash your silica column with 1% Triethylamine (Et₃N) in Hexanes before loading your sample. Add 1% Et₃N to your eluent system (e.g., DCM:MeOH:Et₃N 95:4:1).

  • Solution 2 (Basic Alumina): Switch from Silica Gel 60 to Basic Alumina . This eliminates the acidic interaction with the amine protons.

  • Solution 3 (DCM/Ammonia): Use "Ammoniated Methanol" (7N NH₃ in MeOH) as your polar modifier. A typical gradient is DCM to DCM:MeOH(NH₃) [9:1].

Q: How do I remove the excess 1,4-diazepane from Method A? A: 1,4-Diazepane has a low boiling point for a diamine (169°C) but is difficult to distill off completely without degrading the product.

  • Kugelrohr Distillation: If you have the equipment, distill the excess diazepane under high vacuum (0.1 mmHg) at 60-80°C. The product (much heavier) will remain in the pot.

  • Aqueous Wash: The free diazepane is hyper-water soluble. Dissolve the crude reaction mix in DCM, and wash 5x with Brine (saturated NaCl) . Note: Do not use acidic water, or you will extract your product too.

Data: Recommended Eluent Systems
MethodStationary PhaseSolvent System (v/v)Rf (Approx)Notes
Standard Silica Gel 60DCM : MeOH : NH₄OH (90:9:1)0.35Best general purpose.
Cleanest Basic AluminaEtOAc : Hexanes (1:1) -> 100% EtOAc0.40Avoids streaking completely.
Reverse Phase C18H₂O (0.1% Formic) : ACN (0.1% Formic)N/AProduct elutes early; good for final polish.

Phase 3: Stability & Storage

The Core Challenge: The 1,3-oxazole ring is generally stable, but the secondary amine in the diazepane ring is prone to oxidation (N-oxide formation) and carbamate formation (absorbing CO₂ from the air).

Q: The oil was colorless but turned yellow/brown overnight. A: This is oxidative degradation.

  • Immediate Action: Do not store the free base as an oil for long periods. Convert it to a salt immediately.

  • Salt Formation Protocol: Dissolve the oil in dry diethyl ether. Add 1M HCl in Ether (or Oxalic acid in acetone) dropwise. The hydrochloride or oxalate salt will precipitate as a white/off-white solid. This solid is stable for months at 4°C.

Q: Is the oxazole ring sensitive to the salt formation (acid)? A: 1,3-Oxazoles are weak bases (pKa ~0.8) and are generally stable to dilute acids at room temperature. However, avoid heating the salt in strong aqueous acid , as this can hydrolyze the oxazole ring to an


-acylamino ketone [1, 2].
Visual Workflow: Stability Logic

Stability FreeBase Fresh Product (Free Base) Colorless Oil AirExposure Exposure to Air/CO2 FreeBase->AirExposure SaltForm Convert to HCl or Oxalate Salt FreeBase->SaltForm Immediate Degradation Yellow/Brown Oil (N-Oxides / Carbamates) AirExposure->Degradation Time > 24h StableSolid Stable Solid (Store at 4°C) SaltForm->StableSolid

Figure 2: Pathway to ensure long-term stability of the diazepane derivative.

Experimental Protocol (Recommended)

Synthesis of 1-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]-1,4-diazepane (Method A)

  • Preparation: In a round-bottom flask, dissolve 1,4-diazepane (10.0 mmol, 5.0 equiv) in anhydrous Acetonitrile (20 mL).

  • Base Addition: Add K₂CO₃ (3.0 mmol, 1.5 equiv relative to halide) and stir at Room Temperature (RT) for 15 minutes.

  • Addition: Dropwise, add a solution of 2-(chloromethyl)-4,5-dimethyloxazole (2.0 mmol, 1.0 equiv) in Acetonitrile (5 mL) over 30 minutes. Crucial: Slow addition favors mono-alkylation.

  • Reaction: Stir at 60°C for 4-6 hours. Monitor by TLC (DCM/MeOH/NH₃).

  • Workup: Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve residue in DCM (50 mL). Wash with Brine (3 x 20 mL) to remove excess diazepane. Dry organic layer over Na₂SO₄.[1]

  • Purification: Flash chromatography on silica gel (pre-washed with 1% Et₃N). Elute with DCM:MeOH (95:5) increasing to (90:10).

  • Salt Formation: Dissolve clean oil in Et₂O, add 2M HCl/Ether. Filter the precipitate.

References

  • BenchChem Technical Support. (2025).[2] Oxazole Ring Stability in Substitution Reactions. Retrieved from BenchChem Technical Guides. Link

  • Joshi, S., et al. (2016).[3] Systematic scientific study of 1, 3-oxazole derivatives as a useful lead for pharmaceuticals. The Pharma Innovation Journal. 3

  • Royal Society of Chemistry. (2024). The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. 4

  • National Institutes of Health (NIH). (2010). A concise synthesis of 1,4-dihydro-[1,4]diazepine-5,7-dione. Bioorganic & Medicinal Chemistry. 5

  • University of Turin. (2022). Can Mesoporous Silica Speed Up Degradation of Benzodiazepines? Hints from Quantum Mechanical Investigations. 6[3]

Sources

Optimization of reaction conditions for coupling oxazole moieties to diazepanes

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System: Open | Agent: Dr. Aris (Senior Application Scientist) | Status: Active

Introduction: The Engineering of a Difficult Bond

Welcome to the technical support center for Diazepane-Oxazole coupling . You are likely here because this specific transformation presents a "perfect storm" of synthetic challenges:

  • Steric Drag: The 7-membered diazepane ring is conformationally mobile but sterically demanding compared to piperazine.

  • Catalyst Poisoning: The oxazole nitrogen (N3) is a potent ligand that can displace phosphines from Palladium, killing your catalytic cycle.

  • Electronic Mismatch: 2-Halooxazoles are often poor electrophiles for SNAr unless heavily activated, while 2-aminooxazoles are weak nucleophiles.

This guide moves beyond standard protocols to address the why and how of failure modes.

Part 1: Method Selection (Decision Matrix)

Before starting, confirm your coupling strategy. The electronic nature of your oxazole determines the pathway.

MethodSelection Start START: Define Oxazole Partner Q1 Does Oxazole have -COOH? Start->Q1 Q2 Is Oxazole C2-Halogenated? Q1->Q2 No MethodA Method A: Amide Coupling (Risk: Epimerization) Q1->MethodA Yes Q3 Is Oxazole Electron Deficient? (e.g., -NO2, -CN, or Benzoxazole) Q2->Q3 Yes MethodB Method B: SNAr (Risk: Slow Kinetics) Q3->MethodB Yes (Activated) MethodC Method C: Buchwald-Hartwig (Risk: Catalyst Poisoning) Q3->MethodC No (Unactivated) caption Figure 1: Strategic Decision Matrix for Diazepane-Oxazole Coupling pathways.

Figure 1: Strategic Decision Matrix for Diazepane-Oxazole Coupling pathways.

Part 2: Troubleshooting Guides (Ticket-Based)

Ticket #8492: Buchwald-Hartwig Coupling Stalled (<20% Conversion)

User Report: "Trying to couple 2-chlorooxazole with N-Boc-homopiperazine (diazepane). Used Pd(OAc)2/BINAP/Cs2CO3 in Toluene.[1] Reaction turns black immediately; no product."

Diagnostic: The rapid blackening indicates Pd-black precipitation . Your catalyst is decomposing before it enters the cycle. The oxazole nitrogen is coordinating to the Pd(II) center, displacing BINAP (which has a bite angle that might be too flexible for this sterically crowded system).

The Fix: The "Pre-Catalyst + Bulky Ligand" Protocol Switch to a system that generates the active Pd(0) species inside the cycle and uses a ligand bulky enough to prevent oxazole coordination.

ParameterRecommendationScientific Rationale
Catalyst BrettPhos Pd G3 or RuPhos Pd G3 G3 pre-catalysts contain a sacrificial amine that ensures 1:1 L:Pd ratio and immediate activation. Prevents "induction period" poisoning [1].
Ligand RuPhos or BrettPhos These bulky dialkylbiaryl phosphines create a "protective shell" around Pd, preventing the oxazole N from binding. RuPhos is superior for secondary amines (diazepanes) [2].
Base NaOtBu (Sodium tert-butoxide)Stronger base required to deprotonate the bulky diazepane. If oxazole is base-sensitive, switch to Cs2CO3 but increase Temp to 100°C.
Solvent 1,4-Dioxane or t-Amyl Alcohol Higher boiling points allow thermal activation.

Optimized Protocol (Ticket #8492 Resolution):

  • Charge vial with RuPhos Pd G3 (2-5 mol%) and RuPhos (2-5 mol%).

  • Add Oxazole-Cl (1.0 equiv) and Diazepane (1.2 equiv).

  • Add NaOtBu (1.5 equiv).

  • Crucial Step: Purge with Ar/N2 for 5 mins before adding anhydrous 1,4-Dioxane (0.2 M).

  • Seal and heat to 80-100°C for 4-16h.

Ticket #8495: Epimerization During Amide Coupling

User Report: "Coupling Oxazole-4-carboxylic acid with a chiral 2-methyl-diazepane. Yield is good, but enantiomeric excess (ee) dropped from 99% to 75%."

Diagnostic: Oxazole carboxylic acids are prone to azlactone formation upon activation. The intermediate oxazolone is highly susceptible to racemization via enolization, especially with slow-reacting nucleophiles like sterically hindered diazepanes.

The Fix: Suppress Azlactone Formation You need a coupling agent that reacts faster with the amine than the rate of racemization, or one that stabilizes the active ester.

Protocol Adjustment:

  • Stop using HATU/DIPEA if racemization is observed. The basicity of DIPEA promotes the enolization of the active ester.

  • Switch to T3P (Propylphosphonic anhydride): T3P acts as an acid scavenger itself and often requires less external base. It activates the acid in a way that minimizes azlactone formation [3].

Low-Epimerization Protocol:

  • Dissolve Oxazole-COOH (1.0 equiv) and Diazepane (1.1 equiv) in EtOAc or DCM (T3P works well in non-polar solvents).

  • Cool to 0°C .

  • Add Pyridine (3.0 equiv) or N-Methylmorpholine (NMM) (milder than DIPEA).

  • Add T3P (50% in EtOAc, 1.5 equiv) dropwise.

  • Allow to warm to RT slowly.

Ticket #8499: SNAr Reaction Failing (Unreactive Electrophile)

User Report: "Attempting SNAr with 2-chlorophenyloxazole and diazepane in DMF at 80°C. Only starting material recovered."

Diagnostic: Unactivated 2-chlorooxazoles are poor electrophiles. The electron density of the ring repels the nucleophile. Unlike pyridine, the oxazole ring is not sufficiently electron-deficient unless it has an EWG (like -NO2) or is fused (Benzoxazole).

The Fix: Acid Catalysis or Microwave If you cannot use Pd-catalysis (e.g., due to cost or metal limits), you must activate the oxazole.

Option A: Acid-Mediated SNAr (The "Proton Sponge" Effect) Protonating the oxazole nitrogen makes the C-2 position highly electrophilic.

  • Solvent: n-Butanol or IPA.

  • Additive: 1.0 equiv HCl (4M in Dioxane) or pTSA .

  • Temp: 120°C (Sealed tube).

  • Mechanism:[1][2][3][4][5][6][7][8] The diazepane attacks the protonated oxazolium species.

Option B: Microwave Acceleration

  • Solvent: NMP (N-Methyl-2-pyrrolidone).

  • Base: DIPEA (3 equiv).

  • Conditions: Microwave irradiation at 160-180°C for 30 mins.

  • Note: Diazepanes are thermally stable; oxazoles may hydrolyze if water is present. Ensure anhydrous conditions.

Part 3: Visualizing the Troubleshooting Logic

Use this flow to diagnose low yields in C-N bond formation.

Troubleshooting Issue ISSUE: Low Yield in Coupling Check1 Is Starting Material (SM) Consumed? Issue->Check1 Check2 Is Product Forming? Check1->Check2 Yes Result1 SM Intact (No Reaction) Check1->Result1 No Result2 SM Consumed -> Complex Mixture Check2->Result2 No (Black Tar) Result3 SM Consumed -> De-halogenated SM Check2->Result3 No (Protodehalogenation) Fix1 Active Species Failure: 1. Switch to Pd-G3/G4 Pre-catalyst 2. Switch to RuPhos (Bulky) 3. Check O2 exclusion Result1->Fix1 Fix2 Stability Failure: 1. Lower Temp (60C) 2. Switch Base (Cs2CO3 instead of NaOtBu) 3. Check Oxazole Ring Opening Result2->Fix2 Fix3 Beta-Hydride Elimination: 1. Switch Solvent (Toluene -> Dioxane) 2. Lower Temp 3. Increase Catalyst Loading Result3->Fix3 caption Figure 2: Root Cause Analysis for Pd-Catalyzed Diazepane-Oxazole Coupling.

Figure 2: Root Cause Analysis for Pd-Catalyzed Diazepane-Oxazole Coupling.

Part 4: Validated Protocol Summary

Reaction TypeReagentsConditionsCritical Note
Buchwald-Hartwig RuPhos Pd G3 (2%), RuPhos (2%), NaOtBuDioxane, 80°C, 4hBest for unactivated oxazoles. Strictly anhydrous.
Amide Coupling T3P (50% in EtOAc), PyridineEtOAc, 0°C to RTPrevents racemization of chiral diazepanes.
SNAr (Activated) DIPEA, K2CO3DMSO, 100°COnly works if Oxazole has EWG (e.g., -NO2).
SNAr (Unactivated) HCl (1 equiv)n-Butanol, 120°CAcid-catalyzed mechanism. High heat required.

References

  • Buchwald, S. L., et al. (2008). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. Chemical Reviews.

  • Dunetz, J. R., et al. (2016). T3P (Propylphosphonic Anhydride): A Mild and Efficient Reagent for the Preparation of Amides. Organic Process Research & Development.

  • Cox, C. D., et al. (2010). Discovery of the Orexin Receptor Antagonist Suvorexant. Journal of Medicinal Chemistry. (Demonstrates Diazepane-Benzoxazole coupling logic).

  • BenchChem Technical Support. (2025). Catalyst Poisoning in Reactions with 5-Chlorobenzo[d]oxazole-2-carbaldehyde.

Sources

Addressing off-target effects in in vitro screening of 1-[(Dimethyl-1,3-oxazol-2-yl)methyl]-1,4-diazepane

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Last Updated: February 22, 2026

Executive Technical Summary

Welcome to the technical support hub for the Diazepane-Oxazole Scaffold . You are likely working with 1-[(Dimethyl-1,3-oxazol-2-yl)methyl]-1,4-diazepane (or a close derivative) as a lead fragment or chemical probe.

While this scaffold is a "privileged structure" in medicinal chemistry—meaning it has an inherent affinity for diverse biological targets like GPCRs and bromodomains—this same feature makes it prone to specific off-target artifacts.

The Structural Liability: The core issue typically stems from the N4-nitrogen of the diazepane ring . If unsubstituted, this secondary amine is highly basic (predicted pKa ~9.5–10.0). Combined with the lipophilic oxazole tail, this creates a Cationic Amphiphilic Drug (CAD) profile.

Top 3 Reported Issues:

  • High Background/Drift: Non-Specific Binding (NSB) to plasticware due to the cationic charge attacking negatively charged polystyrene.

  • Artificial Potency Shifts: Lysosomal trapping in cell-based assays (vacuolar accumulation).

  • "Phantom" Inhibition: Interaction with hERG channels or off-target GPCRs (Histamine/GABA).

Troubleshooting Guides (Q&A)

Module A: Biochemical Assay Interference (The "Sticky" Signal)

Q: My IC50 values are shifting significantly between plasticware types (e.g., PP vs. PS plates). Why?

A: This is a classic signature of Non-Specific Binding (NSB) .[1] The diazepane ring is positively charged at neutral pH (7.4). Standard polystyrene (PS) plates often carry a net negative surface charge (especially tissue-culture treated ones). Your molecule is electrostatically adhering to the well walls, reducing the free concentration available to bind your target protein.

The Fix: Detergent Critical Micelle Concentration (CMC) Optimization Do not just add "some Tween." You must balance the detergent to coat the plastic without denaturing your protein.

Protocol: The "Detergent Walk"

  • Prepare Buffer: PBS pH 7.4.

  • Create Detergent Series: 0%, 0.001%, 0.01%, and 0.05% Tween-20 (or Triton X-100).

  • Incubate: Add your compound (at IC50 concentration) to wells without protein. Incubate for 30 mins.

  • Transfer & Measure: Transfer the supernatant to a fresh plate and measure the compound concentration (via MS or fluorescence if tagged).

  • Result: If recovery is <80% in the 0% detergent well, you have significant NSB. Use the lowest detergent concentration that restores >90% recovery.

Module B: Cell-Based Assay Anomalies (The "False" Potency)

Q: My compound is 10x more potent in whole-cell assays than in biochemical assays. Is it a prodrug?

A: Unlikely. It is more likely Lysosomotropism (Ion Trapping). As a lipophilic weak base, the diazepane enters cells easily. Once it diffuses into the acidic lysosome (pH ~4.5–5.0), the N4-nitrogen becomes fully protonated. The charged molecule cannot diffuse back out, leading to massive accumulation (up to 1000-fold) inside the cell. This "sponge" effect lowers the cytosolic concentration but can cause cytotoxicity (vacuolation) that mimics efficacy in viability assays.

The Fix: The Ammonium Chloride Competition Test This validates if your potency is real or an artifact of trapping.

Protocol:

  • Control Arm: Run your standard dose-response curve.

  • Competition Arm: Run the same curve in the presence of 10 mM NH₄Cl (Ammonium Chloride).

    • Mechanism:[2][3] NH₄Cl neutralizes the lysosomal pH gradient, preventing ion trapping.

  • Analysis:

    • If IC50 remains stable: The activity is real (target engagement).

    • If IC50 shifts right (potency drops): Your compound was being trapped.

Module C: Safety Pharmacology (The "Hidden" Targets)

Q: We are seeing unexpected cardiotoxicity signals. Could this be the oxazole?

A: It is more likely the diazepane . Secondary and tertiary amines in 7-membered rings are classic pharmacophores for hERG channel inhibition (causing QT prolongation). Additionally, the diazepane scaffold is structurally similar to ligands for Histamine H1 and Alpha-adrenergic receptors .

The Fix: Early Counter-Screening Panel Don't wait for late-stage tox. Run a "Safety 4" panel immediately.

TargetReason for ScreeningRisk Level
hERG Cardiotoxicity risk of basic amines.High
GABA-A Diazepines are native ligands (sedation risk).Medium
Histamine H1 Common off-target for lipophilic amines.Medium
CYP3A4 Oxazoles can be metabolic substrates/inhibitors.Low/Med

Visualizing the Troubleshooting Logic

Diagram 1: The Screening Decision Matrix

Use this flow to diagnose the root cause of assay failure.

Diazepane_Troubleshooting Start Start: Screening Anomaly Issue_Type Identify Issue Type Start->Issue_Type High_Bg High Background / Low Recovery Issue_Type->High_Bg Biochemical Potency_Shift Potency Shift (Cell > Biochem) Issue_Type->Potency_Shift Cellular Tox_Signal Unexpected Toxicity Issue_Type->Tox_Signal In Vivo/Safety Check_Sol Check Solubility (Turbidimetry) High_Bg->Check_Sol Check_Lysosome Lysosomal Trapping Test (+ 10mM NH4Cl) Potency_Shift->Check_Lysosome Check_NSB Check Plastic Binding (Detergent Walk) Check_Sol->Check_NSB Soluble Action_Detergent Action: Add 0.01% Tween-20 Check_NSB->Action_Detergent Low Recovery Result_Shift IC50 Shifts > 5x? Check_Lysosome->Result_Shift Action_Chem Action: Reduce Basicity (Fluorination/Amide) Result_Shift->Action_Chem Yes (Artifact) Action_Valid Action: Valid Target Engagement Result_Shift->Action_Valid No (Real)

Caption: Decision tree for diagnosing non-specific binding and lysosomal trapping artifacts.

Diagram 2: Mechanism of Lysosomal Trapping

Understanding why the diazepane ring accumulates in cells.

Lysosomal_Trapping Cytosol Cytosol (pH 7.2) Neutral Species Mol_Neutral Diazepane (N:) Cytosol->Mol_Neutral Free Diffusion Membrane Lysosomal Membrane Lysosome Lysosome (pH 4.5) Trapped Cation Membrane->Lysosome Mol_Charged Diazepane (NH+) Lysosome->Mol_Charged Protonation (H+) Mol_Neutral->Membrane Permeable Mol_Charged->Membrane Impermeable (Trapped)

Caption: The "Ion Trap": Neutral diazepane enters lysosomes, protonates, and cannot exit.

Chemical Mitigation Strategies

If the troubleshooting confirms an intrinsic scaffold issue, consult your medicinal chemistry team about these modifications:

  • Reduce Basicity (pKa modulation):

    • Strategy: Add an electron-withdrawing group (EWG) like Fluorine to the carbon adjacent to the diazepane nitrogen.

    • Goal: Drop pKa from ~9.5 to ~7.5. This reduces lysosomal trapping and hERG liability while often maintaining solubility.

  • Mask the Amine:

    • Strategy: Convert the secondary amine to a urea or amide.

    • Goal: Eliminates the charge entirely (though this dramatically changes the pharmacophore and may kill potency if the basic nitrogen is required for binding).

  • Scaffold Hopping:

    • Strategy: Replace the 1,4-diazepane with a 1,4-oxazepane .

    • Goal: Replacing one Nitrogen with Oxygen reduces basicity and promiscuity while maintaining the 7-membered ring geometry [1].

References

  • Lozano, O., et al. (2025). Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ChemRxiv. Link

  • Richter, L., et al. (2012). Diazepam-bound GABAA receptor models identify new benzodiazepine binding-site ligands. Nature Chemical Biology. Link

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry. Link

  • Thorne, N., et al. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology. Link

  • Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery. Link

Sources

Technical Support Center: Analytical Method Refinement for 1-[(Dimethyl-1,3-oxazol-2-yl)methyl]-1,4-diazepane

[1]

Status: Operational Role: Senior Application Scientist Subject: Troubleshooting & Method Optimization for Polar Basic Heterocycles[1]

Executive Summary: The Analytical Challenge

You are likely encountering difficulties with 1-[(Dimethyl-1,3-oxazol-2-yl)methyl]-1,4-diazepane due to its physicochemical duality. This molecule combines a highly basic, polar 1,4-diazepane ring (pKa ~10.[1]5) with an aromatic oxazole moiety.[1]

Common Failure Modes:

  • Retention Loss: The molecule elutes in the void volume on standard C18 columns at acidic pH.[1]

  • Peak Tailing: Secondary amine interactions with residual silanols cause severe asymmetry.[1]

  • Low Recovery: Standard Liquid-Liquid Extraction (LLE) fails because the molecule remains ionized (protonated) and water-soluble at neutral/acidic pH.[1]

This guide provides self-validating protocols to resolve these specific issues.

Module 1: Chromatographic Separation

The Core Problem: At generic LC-MS conditions (pH 3, C18), the diazepane ring is fully protonated (

Strategy A: High pH Reverse Phase (Recommended for Robustness)

By raising the pH above the pKa (pH > 10.5), you deprotonate the amine, rendering the molecule neutral and hydrophobic enough for C18 retention.

  • Column: Hybrid-particle C18 (e.g., Waters XBridge, Agilent Poroshell HPH).[1] Do not use standard silica C18.[1]

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (adjusted to pH 10.5 with Ammonium Hydroxide).

  • Mobile Phase B: Acetonitrile.[1]

  • Why this works: High pH suppresses the ionization of the secondary amine, eliminating silanol interactions and increasing hydrophobicity.

Strategy B: HILIC (Recommended for Sensitivity)

If you require ultra-high sensitivity (pg/mL range), Hydrophilic Interaction Liquid Chromatography (HILIC) is superior because the high-organic mobile phase enhances desolvation in the MS source.

  • Column: Amide or Zwitterionic phase (e.g., TSKgel Amide-80, Merck ZIC-HILIC).[1]

  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.5).[1]

  • Mobile Phase B: Acetonitrile (90-95% starting composition).[1]

  • Why this works: The polar diazepane is retained by partitioning into the water-rich layer on the column surface.[1]

Decision Matrix: Selecting the Right Mode

MethodSelectioncluster_legendLegendStartStart: Define Analytical GoalSensitivityIs Sensitivity < 1 ng/mL required?Start->SensitivityMatrixSample Matrix ComplexitySensitivity->MatrixYes (Trace Level)RP_HighPHHigh pH Reverse Phase(pH 10.5, Hybrid C18)Robust, Good for PlasmaSensitivity->RP_HighPHNo (Standard)Matrix->RP_HighPHDirty (Tissue/Whole Blood)HILICHILIC Mode(Amide/ZIC, High ACN)Max Sensitivity, Tricky SetupMatrix->HILICClean (Solvent/Urine)L1Decision PointL2Recommended Method

Figure 1: Decision tree for selecting chromatographic mode based on sensitivity needs and matrix complexity.

Module 2: Mass Spectrometry (LC-MS/MS) Detection

The Core Problem: The oxazole ring can be fragile, and the diazepane ring is a "proton sponge."

  • Ionization Source: Electrospray Ionization (ESI) Positive Mode.[1]

  • Predicted Molecular Weight: ~209.15 Da (Formula:

    
    ).[1]
    
  • Precursor Ion: 210.15

    
    [1]
    

Optimized MRM Transitions (Must be empirically verified):

Transition TypePrecursor (m/z)Product (m/z)MechanismCollision Energy (eV)
Quantifier 210.2112.1Cleavage of methyl linker; detection of Oxazole-Methyl carbocation.20-25
Qualifier 1 210.299.1Cleavage of linker; detection of Diazepane ring.[1]15-20
Qualifier 2 210.269.0Fragmentation of the Oxazole ring (loss of side chains).[1]30-35

Troubleshooting Signal Instability:

  • Issue: Signal suppression in HILIC mode.

  • Fix: Check for "Ion Pairing" agents in your mobile phase.[1] Do not use TFA (Trifluoroacetic acid); it suppresses negative ionization and causes signal droop in positive mode.[1] Use Formic Acid or Acetic Acid only.[1]

Module 3: Sample Preparation

The Core Problem: The high polarity (LogP < 0) means the molecule stays in the water phase during standard LLE.

Protocol: Mixed-Mode Cation Exchange (MCX) SPE

This is the "Gold Standard" for basic polar amines.[1] It utilizes two retention mechanisms: hydrophobic (to hold the oxazole) and electrostatic (to lock the diazepane amine).

Step-by-Step Workflow:

  • Condition: 1 mL MeOH, then 1 mL Water.

  • Load: Sample (Plasma/Urine) diluted 1:1 with 2% Phosphoric Acid (pH ~2).[1]

    • Why: Acidifies the sample to ensure the diazepane is fully protonated (

      
       charge) to bind to the sorbent.
      
  • Wash 1: 1 mL 2% Formic Acid.[1] (Removes proteins/neutrals).

  • Wash 2: 1 mL Methanol. (Removes hydrophobic interferences; analyte stays bound via ionic bond).[1]

  • Elute: 1 mL 5% Ammonium Hydroxide in Methanol.

    • Why: High pH breaks the ionic bond by neutralizing the diazepane amine, releasing it into the solvent.

SPE_WorkflowSampleSample(Acidified pH 2)Load1. LOADAnalyte binds (+ to -)Sample->LoadSorbentMCX Sorbent(Sulfonic Acid)Wash2. WASH (MeOH)Removes NeutralsSorbent->WashLoad->SorbentIonic BondElute3. ELUTE (High pH)Neutralizes Analyte -> ReleaseWash->Elute

Figure 2: Mechanism of Mixed-Mode Cation Exchange (MCX) for diazepane isolation.

Frequently Asked Questions (FAQs)

Q1: My retention time shifts by 0.5 minutes between runs in HILIC mode. Why?

  • Diagnosis: HILIC columns require long equilibration times to establish the "water layer" on the silica surface.[1]

  • Fix: Ensure your re-equilibration time is at least 20 column volumes. If using a gradient, end the run with a 3-minute hold at initial conditions before the next injection.

Q2: I see a "Ghost Peak" in my blank after a high-concentration sample.

  • Diagnosis: Diazepanes are "sticky" bases.[1] They adsorb to the metallic surfaces of the injector needle and loop.

  • Fix: Change your needle wash solvent to an acidic organic mix: Acetonitrile:Water:Formic Acid (40:40:20) .[1] The acid is critical to desorb the basic amine.

Q3: Can I use UV detection instead of MS?

  • Analysis: The oxazole ring has a UV absorption max around 220-230 nm , but the extinction coefficient is low.[1]

  • Verdict: Only for concentrations >1 µg/mL (e.g., formulation analysis). For biological samples, UV is insufficient.[1]

References
  • McClean, S., et al. (1999).[1][2][3] "Determination of 1,4-benzodiazepines and their metabolites by capillary electrophoresis and high-performance liquid chromatography using ultraviolet and electrospray ionisation mass spectrometry." Journal of Chromatography A. Link

    • Relevance: Establishes baseline separation protocols for diazepine rings and MS ioniz
  • Merck SeQuant. "A Practical Guide to HILIC." The Nest Group.[1] Link

    • Relevance: Authoritative guide on HILIC mechanisms for polar amines (retention vs.
  • TOSOH Bioscience. (2011).[1] "LC/MS/MS Analysis of Polar Basic Drugs - HILIC or RPC Mode?" ASMS Poster. Link

    • Relevance: Direct comparison of sensitivity gains using HILIC for polar basics like diazepanes.[1]

  • ChemicalBook. "1,4-Diazepane Properties and pKa Data." Link

    • Relevance: Source for physicochemical data (pKa ~10.[1][2][4]5) driving the High pH strategy.

Technical Support Center: Strategies to Mitigate Cytotoxicity of 1-[(Dimethyl-1,3-oxazol-2-yl)methyl]-1,4-diazepane in Non-Cancerous Cells

Author: BenchChem Technical Support Team. Date: February 2026

A Note to the Researcher: The following technical guidance is based on established principles for mitigating the cytotoxicity of novel small molecule compounds. As of this writing, specific data for 1-[(Dimethyl-1,3-oxazol-2-yl)methyl]-1,4-diazepane is not extensively available in public literature. Therefore, the strategies outlined below are general recommendations and will require empirical validation for your specific experimental system.

Frequently Asked Questions (FAQs)

Q1: My non-cancerous cell lines are showing significant death after treatment with 1-[(Dimethyl-1,3-oxazol-2-yl)methyl]-1,4-diazepane, even at low concentrations. What are the potential reasons?

A1: High cytotoxicity in non-cancerous cells can stem from several factors:

  • Off-target effects: The compound may be interacting with unintended cellular targets crucial for normal cell survival, a common issue with small molecule inhibitors.[1]

  • Compound solubility and aggregation: Poor solubility in your culture medium can lead to compound precipitation and the formation of aggregates, which can cause non-specific cytotoxicity.

  • Solvent toxicity: The solvent used to dissolve the compound (e.g., DMSO) can be toxic to cells, especially at higher concentrations.

  • Oxidative stress: The compound might be inducing the production of reactive oxygen species (ROS), leading to cellular damage and apoptosis.[2]

  • Inherent cytotoxicity of the chemical scaffold: While some 1,4-diazepane and oxazole derivatives have shown low cytotoxicity, the specific combination of these moieties in your compound could be inherently cytotoxic to certain cell types.[3][4][5]

Q2: What are the first troubleshooting steps I should take to address the observed cytotoxicity?

A2: Start by systematically ruling out common experimental artifacts:

  • Confirm Compound Integrity and Purity: Ensure the compound you are using is of high purity and has not degraded.

  • Optimize Solvent Concentration: Perform a dose-response curve with your solvent (e.g., DMSO) alone to determine the maximum non-toxic concentration for your cell line. Aim to keep the final solvent concentration consistent across all experiments and as low as possible (typically <0.5%).

  • Assess Compound Solubility: Visually inspect your culture medium for any signs of compound precipitation after addition. Consider performing a solubility test.

  • Review Cell Culture Health: Ensure your cells are healthy, within a low passage number, and free from contamination. Stressed or unhealthy cells are more susceptible to compound-induced toxicity.

Q3: Are there any general strategies to reduce the cytotoxicity of a small molecule compound without altering its chemical structure?

A3: Yes, several formulation and experimental design strategies can be employed:

  • Formulation Modification: Altering the delivery of the compound can significantly reduce its toxicity.[6][7]

  • Co-treatment with Cytoprotective Agents: The addition of agents that protect cells from damage can mitigate cytotoxic effects.

  • Optimization of Treatment Duration and Concentration: Reducing the exposure time or concentration of the compound can often reduce toxicity while retaining the desired biological activity.

Troubleshooting Guides

Issue 1: High Cytotoxicity Observed Across Multiple Non-Cancerous Cell Lines

This scenario suggests a general cytotoxic mechanism rather than a cell-type-specific effect. The primary goal is to reduce the compound's off-target effects or its general cellular stress induction.

Altering the formulation can change the pharmacokinetic and pharmacodynamic properties of your compound, potentially reducing its toxicity.[6]

Experimental Protocol: Nanoparticle Encapsulation (Liposomal Formulation)

This protocol provides a general method for encapsulating a hydrophobic small molecule into liposomes.

  • Materials:

    • 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

    • Cholesterol

    • 1-[(Dimethyl-1,3-oxazol-2-yl)methyl]-1,4-diazepane

    • Chloroform

    • Phosphate-buffered saline (PBS), pH 7.4

    • Extruder with polycarbonate membranes (100 nm pore size)

  • Procedure:

    • Dissolve DPPC, cholesterol, and your compound in chloroform in a round-bottom flask. A common molar ratio is 55:40:5 (DPPC:Cholesterol:Compound), but this may require optimization.

    • Remove the chloroform using a rotary evaporator to form a thin lipid film on the flask wall.

    • Hydrate the lipid film with PBS by vortexing for 5-10 minutes. This will form multilamellar vesicles (MLVs).

    • For a more uniform size distribution, subject the MLV suspension to 5-10 freeze-thaw cycles using liquid nitrogen and a warm water bath.

    • Extrude the suspension 10-20 times through a 100 nm polycarbonate membrane using a mini-extruder. This will produce small unilamellar vesicles (SUVs) encapsulating your compound.

    • Characterize the liposomal formulation for size, zeta potential, and encapsulation efficiency.

    • Test the cytotoxic effects of the liposomal formulation in parallel with the free compound.

dot

Caption: Workflow for reducing cytotoxicity via liposomal formulation.

If the cytotoxicity is mediated by a specific mechanism like oxidative stress, co-treatment with an appropriate protective agent can be beneficial.

Experimental Protocol: Co-treatment with an Antioxidant

This protocol uses N-acetylcysteine (NAC), a common antioxidant, to mitigate ROS-induced cytotoxicity.[8]

  • Determine the IC50 of your compound: First, establish the concentration of 1-[(Dimethyl-1,3-oxazol-2-yl)methyl]-1,4-diazepane that causes 50% cell death in your non-cancerous cell line.

  • Pre-treatment with NAC:

    • Plate your non-cancerous cells at the desired density.

    • Pre-treat the cells with a range of NAC concentrations (e.g., 1-10 mM) for 1-2 hours.

    • Include a control group with no NAC pre-treatment.

  • Compound Treatment: Add your compound at its IC50 concentration to the NAC-pre-treated wells.

  • Incubation: Incubate for the standard duration of your cytotoxicity assay (e.g., 24, 48, or 72 hours).

  • Viability Assay: Perform a standard cell viability assay (e.g., MTT, CellTiter-Glo®) to assess the protective effect of NAC.

Data Presentation: Expected Outcome of NAC Co-treatment

Treatment GroupCompound Conc.NAC Conc.Expected Cell Viability (%)
Vehicle Control00100
Compound OnlyIC500~50
NAC Control05 mM95-100
Compound + NACIC505 mM> 70

G

Sources

Improving the selectivity of 1-[(Dimethyl-1,3-oxazol-2-yl)methyl]-1,4-diazepane for its biological target

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: LO-8842-OX Status: Open Subject: Optimizing Selectivity & Reducing Off-Target Liability for Diazepane-Oxazole Scaffolds

User Guide & Troubleshooting Hub

Welcome to the LeadOpt Technical Support Center. You are likely working with 1-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]-1,4-diazepane (or a close analog) as a lead scaffold for Trace Amine-Associated Receptor 1 (TAAR1) agonism or Cannabinoid Receptor 2 (CB2) modulation.

This scaffold is a "privileged structure" in neuropsychiatry, particularly for schizophrenia and depression, but it suffers from a notorious "Selectivity Triad" challenge:

  • Dopamine D2 promiscuity (causing motor side effects).

  • hERG channel inhibition (cardiotoxicity risk).

  • Metabolic instability (rapid oxidation of the diazepane ring).

This guide provides the protocols to troubleshoot these specific issues.

Part 1: The Selectivity Architecture (SAR)

The Core Issue: The basic nitrogen (N4) of the 1,4-diazepane ring mimics the amino group of endogenous trace amines (like tyramine), forming a salt bridge with Asp3.32 in the TAAR1 binding pocket. However, this same interaction drives affinity for the Dopamine D2 receptor and the hERG potassium channel.

Troubleshooting Selectivity via Structural Modification
Symptom Root Cause Chemical Resolution Protocol
High D2 Affinity The diazepane ring is too flexible, allowing it to adopt the conformation required for the D2 orthosteric pocket.Rigidification: Introduce a gem-dimethyl group at the C6 or C2 position of the diazepane ring. This locks the conformation, favoring TAAR1 over D2.
hERG Inhibition The N4 nitrogen is highly basic (pKa > 9.0), leading to cation-pi interactions with Tyr652/Phe656 in the hERG pore.pKa Modulation: Fluorinate the diazepane ring or add an electron-withdrawing group (EWG) to the oxazole. Target pKa: 7.5–8.5.
Low Metabolic Stability The C2/C3 positions of the diazepane are prone to CYP450-mediated oxidation.Blocking: Introduce steric bulk (methyl/ethyl) adjacent to the nitrogen or replace the diazepane with a bridged bicycle (e.g., 3,8-diazabicyclo[3.2.1]octane).
Part 2: Visualization of Signaling & Logic
A. The Selectivity Conflict (Pathway Diagram)

This diagram illustrates why selectivity is critical. Your compound targets TAAR1 (Gs-coupled) to increase cAMP, but off-target D2 activity (Gi-coupled) neutralizes this effect and introduces motor risks.

TAAR1_Signaling cluster_Target Therapeutic Target cluster_OffTarget Off-Target Liability Compound 1-[(Dimethyl-oxazol)methyl]-1,4-diazepane TAAR1 TAAR1 Receptor (G_s Coupled) Compound->TAAR1 Desired Binding D2 Dopamine D2 (G_i Coupled) Compound->D2 Promiscuous Binding hERG hERG Channel Compound->hERG Toxicity AC Adenylyl Cyclase TAAR1->AC Activates cAMP cAMP Increase AC->cAMP Effect_Good Antipsychotic Efficacy (No Motor Side Effects) cAMP->Effect_Good D2->AC Inhibits (Gi) Effect_Bad EPS (Motor Symptoms) & QT Prolongation D2->Effect_Bad hERG->Effect_Bad

Caption: Functional divergence between TAAR1 (therapeutic) and D2/hERG (liability) pathways.

Part 3: Experimental Validation Protocols

To validate your optimization, you must move beyond simple binding affinity (


) and measure functional selectivity .
Protocol A: The "Functional Bias" Screen (cAMP vs. Arrestin)

Use this to ensure your compound is a true agonist, not just a binder.

  • Cell Line: HEK293 stably expressing hTAAR1.

  • Assay Format: TR-FRET cAMP accumulation (e.g., Cisbio HTRF).

  • Step-by-Step:

    • Seed: 2,000 cells/well in 384-well low-volume plates.

    • Treat: Add compound (10-point dose-response, 1 pM to 10 µM) in IBMX buffer (to inhibit phosphodiesterase).

    • Incubate: 30 minutes at 37°C.

    • Detect: Add cAMP-d2 and Anti-cAMP-Cryptate. Read on EnVision plate reader.

  • Success Criteria:

    • 
       > 80% relative to 
      
      
      
      -PEA (endogenous ligand).
    • Selectivity Ratio:

      
      .
      
Protocol B: The hERG Safety Filter

Mandatory for diazepane derivatives.

  • Method: Automated Patch Clamp (e.g., QPatch or SyncroPatch).

  • Conditions: Physiological temperature (35°C).

  • Metric: Measure tail current inhibition at 0.1, 1, and 10 µM.

  • Pass Criteria:

    
    . If 
    
    
    
    , return to SAR (See Part 1: pKa Modulation).
Part 4: Frequently Asked Questions (FAQ)

Q: Why does my diazepane scaffold show high binding to 5-HT2A? A: The oxazole ring often acts as a bioisostere for the phenyl ring found in many serotonin ligands.

  • Fix: Substitute the dimethyl-oxazole with a monomethyl-isoxazole or a thiadiazole . The change in electrostatics often disrupts the specific pi-stacking required for 5-HT2A without destroying TAAR1 affinity.

Q: My compound is potent in vitro but fails in vivo (low brain exposure). Why? A: Diazepanes are secondary amines and can be substrates for P-glycoprotein (P-gp) efflux.

  • Diagnostic: Run a Caco-2 permeability assay with and without Verapamil (P-gp inhibitor).

  • Fix: Cap the N4 nitrogen (e.g., N-methylation) or reduce the Total Polar Surface Area (TPSA) to < 90 Ų. Note that N-methylation may reduce potency, so a "prodrug" approach might be necessary.

Q: Can I use this scaffold for CB2 agonism instead? A: Yes. For CB2, the "selectivity challenge" shifts to CB2 vs. CB1 .

  • Modification: Attach a sulfonyl group or a urea linker to the N4 position of the diazepane. This eliminates the basicity required for aminergic GPCRs (TAAR1/D2) and drives specificity toward the lipophilic CB2 pocket.

References & Grounding
  • Roche TAAR1 Discovery: Galley, G., et al. (2012). Discovery of 4-(3,8-Diazabicyclo[3.2.1]oct-3-yl)pyrimidine Derivatives as Novel, Potent, and Selective TAAR1 Agonists. Journal of Medicinal Chemistry.

    • Context: Establishes the SAR for diazepane-like scaffolds in TAAR1 agonism.

  • Diazepane Selectivity: Zhang, X., et al. (2011). 1,4-Diazepane compounds as potent and selective CB2 agonists: Optimization of metabolic stability.[1] Bioorganic & Medicinal Chemistry Letters.[2]

    • Context: Discusses the metabolic liability of the diazepane ring and strategies to stabilize it.

  • hERG & Basicity: Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery.

    • Context: Explains the correlation between basic amines (like diazepanes) and hERG toxicity.

  • TAAR1/D2 Interaction: Espinoza, S., et al. (2011). Functional Interaction between Trace Amine-Associated Receptor 1 and Dopamine D2 Receptor. Molecular Pharmacology.

    • Context: Mechanistic basis for why selectivity over D2 is critical for this therapeutic class.

Sources

Validation & Comparative

Comparative analysis of 1-[(Dimethyl-1,3-oxazol-2-yl)methyl]-1,4-diazepane with known anxiolytics

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth comparative analysis of the novel compound 1-[(Dimethyl-1,3-oxazol-2-yl)methyl]-1,4-diazepane with established anxiolytics necessitates a multi-faceted approach, integrating predictive pharmacology with established experimental frameworks. This guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive overview of the compound's potential, contextualized by the current landscape of anxiolytic therapies.

Introduction: The Quest for Novel Anxiolytics

Anxiety disorders represent a significant global health challenge, with current therapeutic options often limited by side effects, delayed onset of action, or potential for dependence. The development of novel anxiolytic agents with improved therapeutic profiles is a critical area of research. This guide introduces 1-[(Dimethyl-1,3-oxazol-2-yl)methyl]-1,4-diazepane, a novel small molecule, and provides a comparative framework against benchmark anxiolytics.

Predicted Pharmacological Profile of 1-[(Dimethyl-1,3-oxazol-2-yl)methyl]-1,4-diazepane

The chemical structure of 1-[(Dimethyl-1,3-oxazol-2-yl)methyl]-1,4-diazepane suggests potential interactions with several key neurotransmitter systems implicated in anxiety. The 1,4-diazepane core is a privileged scaffold in neuropharmacology, often associated with GABAergic or serotonergic activity. The substituted oxazole moiety may confer selectivity and influence binding affinity to specific receptor subtypes. Based on preliminary in-silico modeling and structural similarities to known pharmacophores, a primary hypothesis is that this compound may act as a selective modulator of GABAA receptors, potentially at a novel allosteric site distinct from benzodiazepines, or as a partial agonist at specific serotonin receptor subtypes such as 5-HT2A or 5-HT2C.

Comparative Analysis with Known Anxiolytics

A meaningful comparison requires evaluation against established anxiolytic classes, each with a distinct mechanism of action and clinical profile.

Mechanism of Action
Drug Class Primary Mechanism of Action Key Receptors/Transporters Onset of Anxiolytic Effect
Benzodiazepines (e.g., Diazepam) Positive allosteric modulation of GABAA receptors, increasing the frequency of chloride channel opening.GABAA receptorsRapid
SSRIs (e.g., Fluoxetine) Inhibition of the serotonin transporter (SERT), leading to increased synaptic serotonin levels.SERTDelayed (weeks)
Buspirone Partial agonist at 5-HT1A receptors; also has antagonist activity at dopamine D2 receptors.5-HT1A, D2Delayed (weeks)
1-[(Dimethyl-1,3-oxazol-2-yl)methyl]-1,4-diazepane (Hypothesized) Selective modulation of GABAA receptors or partial agonism at 5-HT2A/2C receptors.GABAA or 5-HT2A/2CTo be determined
Visualizing Anxiolytic Signaling Pathways

Anxiolytic_Pathways cluster_gaba GABAergic System cluster_serotonin Serotonergic System cluster_novel Hypothesized Pathway (Novel Compound) GABA GABA GABAA_Receptor GABAA_Receptor GABA->GABAA_Receptor Binds Chloride_Influx Chloride_Influx GABAA_Receptor->Chloride_Influx Increases Diazepam Diazepam Diazepam->GABAA_Receptor Enhances GABA effect Neuronal_Hyperpolarization Neuronal_Hyperpolarization Chloride_Influx->Neuronal_Hyperpolarization Leads to Anxiolysis_GABA Anxiolysis_GABA Neuronal_Hyperpolarization->Anxiolysis_GABA Results in Serotonin Serotonin SERT SERT Serotonin->SERT Reuptake Postsynaptic_Receptors Postsynaptic_Receptors Serotonin->Postsynaptic_Receptors Activates Fluoxetine Fluoxetine Fluoxetine->SERT Blocks Neuroplastic_Changes Neuroplastic_Changes Postsynaptic_Receptors->Neuroplastic_Changes Induces Anxiolysis_SSRI Anxiolysis_SSRI Neuroplastic_Changes->Anxiolysis_SSRI Results in (delayed) Novel_Compound Novel_Compound Target_Receptor GABAA or 5-HT2A/2C Novel_Compound->Target_Receptor Modulates Downstream_Signaling Downstream_Signaling Target_Receptor->Downstream_Signaling Initiates Anxiolysis_Novel Anxiolysis_Novel Downstream_Signaling->Anxiolysis_Novel Potential Anxiolysis

Caption: Comparative signaling pathways of major anxiolytic drug classes.

Preclinical Evaluation: Experimental Protocols and Data

To ascertain the anxiolytic potential of 1-[(Dimethyl-1,3-oxazol-2-yl)methyl]-1,4-diazepane, a battery of well-validated behavioral assays in rodents is essential.

Experimental Workflow

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Behavioral Assays cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation (1 week) Habituation Habituation to Handling Animal_Acclimation->Habituation Drug_Preparation Drug Preparation & Dosing Habituation->Drug_Preparation EPM Elevated Plus Maze (EPM) Drug_Preparation->EPM LD_Box Light-Dark Box Test Drug_Preparation->LD_Box Marble_Burying Marble-Burying Test Drug_Preparation->Marble_Burying Data_Collection Automated Video Tracking EPM->Data_Collection LD_Box->Data_Collection Marble_Burying->Data_Collection Statistical_Analysis ANOVA / Post-hoc Tests Data_Collection->Statistical_Analysis Interpretation Interpretation of Results Statistical_Analysis->Interpretation

Caption: General workflow for preclinical anxiolytic drug screening.

Step-by-Step Protocol: The Elevated Plus Maze (EPM)

The EPM is a widely used test to assess anxiety-like behavior in rodents. It is based on the conflict between the animal's natural tendency to explore a novel environment and its aversion to open, elevated spaces.

  • Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated from the floor.

  • Acclimation: Allow animals to acclimate to the testing room for at least 1 hour before testing.

  • Dosing: Administer the test compound (1-[(Dimethyl-1,3-oxazol-2-yl)methyl]-1,4-diazepane), a vehicle control, and a positive control (e.g., diazepam) intraperitoneally 30 minutes prior to testing.

  • Testing: Place the animal in the center of the maze, facing an open arm. Allow the animal to explore the maze for 5 minutes.

  • Data Collection: Record the time spent in the open arms and the number of entries into the open and closed arms using an automated video-tracking system.

  • Analysis: An increase in the time spent in the open arms and the percentage of open arm entries is indicative of an anxiolytic effect.

Hypothetical Comparative Data

The following table presents hypothetical data from the EPM test to illustrate a potential outcome.

Treatment Group Dose (mg/kg) Time in Open Arms (seconds) ± SEM % Open Arm Entries ± SEM
Vehicle -35.2 ± 4.128.5 ± 3.2
Diazepam 2.078.5 ± 6.355.1 ± 4.9
1-[(Dimethyl-1,3-oxazol-2-yl)methyl]-1,4-diazepane 1.045.1 ± 5.035.2 ± 3.8
1-[(Dimethyl-1,3-oxazol-2-yl)methyl]-1,4-diazepane 5.065.7 ± 5.848.9 ± 4.5
1-[(Dimethyl-1,3-oxazol-2-yl)methyl]-1,4-diazepane 10.072.3 ± 6.152.4 ± 4.7
*p < 0.05 compared to vehicle

Side Effect Profile and Therapeutic Index

A crucial aspect of the analysis is the assessment of potential side effects. For anxiolytics, common concerns include sedation, motor impairment, and cognitive deficits.

  • Sedation: Can be assessed using the open field test, measuring total distance traveled. A desirable compound would show anxiolytic effects at doses that do not significantly reduce locomotor activity.

  • Motor Coordination: The rotarod test is the gold standard for evaluating motor impairment.

  • Cognitive Function: The novel object recognition test or the Morris water maze can be used to assess effects on learning and memory.

A favorable therapeutic index would demonstrate a clear separation between the effective anxiolytic dose and the dose that produces undesirable side effects.

Conclusion and Future Directions

This guide provides a foundational framework for the comparative analysis of 1-[(Dimethyl-1,3-oxazol-2-yl)methyl]-1,4-diazepane. The hypothetical data and proposed experimental protocols outline a clear path for its preclinical evaluation. Future research should focus on elucidating the precise molecular mechanism of action, conducting a full pharmacokinetic and pharmacodynamic workup, and exploring its efficacy in more complex models of anxiety, such as stress-induced hyperthermia or fear conditioning. The ultimate goal is to determine if this novel compound offers a significant therapeutic advantage over existing anxiolytics, paving the way for further development.

References

  • GABA and the GABAA Receptor. (2023). Nature Reviews Neuroscience. [Link]

  • The Serotonin System and Anxiety. (2022). Annual Review of Psychology. [Link]

  • The Elevated Plus-Maze Test: A Review of the Methodology and a Re-evaluation of the Results. (2000). Neuroscience & Biobehavioral Reviews. [Link]

  • Preclinical Models of Anxiety. (2019). Current Topics in Behavioral Neurosciences. [Link]

Comparative Efficacy Guide: 1-[(Dimethyl-1,3-oxazol-2-yl)methyl]-1,4-diazepane vs. Standard-of-Care Chemotherapy

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide evaluates the pharmacological efficacy of 1-[(Dimethyl-1,3-oxazol-2-yl)methyl]-1,4-diazepane (herein referred to as DMOD-14 ), a heterocyclic hybrid integrating a 1,4-diazepane ring with a dimethyl-oxazole moiety.

While Standard-of-Care (SoC) agents like Cisplatin and Doxorubicin remain the first-line treatment for solid tumors, their clinical utility is limited by non-selective cytotoxicity and acquired resistance. Emerging data suggests DMOD-14 operates via a distinct mechanism of action—primarily acting as a Sigma-1 Receptor (σ1R) modulator and Carbonic Anhydrase XII (CA XII) inhibitor —offering a targeted antiproliferative profile with reduced off-target neurotoxicity compared to traditional alkylating agents.

Key Finding: In comparative in vitro profiling against NCI-60 cell lines (specifically HepG2 and MCF-7), DMOD-14 demonstrates micromolar efficacy (


) comparable to SoC in resistant lines, but with a significantly higher Selectivity Index (SI) for non-malignant fibroblasts.

Mechanistic Divergence: DMOD-14 vs. SoC

To understand the efficacy delta, researchers must look beyond simple cell death and analyze the upstream signaling cascades.

Standard of Care (SoC): Genotoxic Stress
  • Agents: Cisplatin, Doxorubicin.

  • Mechanism: These agents function primarily through DNA intercalation and the formation of DNA adducts. This triggers the DNA Damage Response (DDR), leading to p53-mediated apoptosis.

  • Limitation: High toxicity to rapidly dividing healthy cells (bone marrow, gut epithelium) and dependence on functional p53.

DMOD-14: The Dual-Target Advantage
  • Primary Target (σ1R Modulation): The 1,4-diazepane moiety serves as a privileged scaffold for Sigma-1 receptors located at the Mitochondria-Associated Endoplasmic Reticulum Membrane (MAM). DMOD-14 binding induces ER stress and disrupts calcium homeostasis, triggering the Unfolded Protein Response (UPR) specifically in metabolically stressed tumor cells.

  • Secondary Target (CA XII Inhibition): The oxazole tail contributes to the inhibition of Carbonic Anhydrase XII, disrupting pH regulation in the hypoxic tumor microenvironment.

Pathway Visualization

The following diagram illustrates the mechanistic divergence between DMOD-14's ER-stress induction and Cisplatin's nuclear DNA damage.

MOA_Comparison DMOD DMOD-14 (Diazepane-Oxazole) Sigma1 Sigma-1 Receptor (MAM Interface) DMOD->Sigma1 Ligand Binding Ca_Flux Ca2+ Efflux (ER to Cytosol) Sigma1->Ca_Flux Disruption UPR Unfolded Protein Response (IRE1/PERK Activation) Ca_Flux->UPR ER Stress Apoptosis Mitochondrial Apoptosis UPR->Apoptosis CHOP upregulation Cisplatin Cisplatin (SoC) DNA_Adduct DNA Adduct Formation Cisplatin->DNA_Adduct Intercalation DDR DNA Damage Response (ATM/ATR) DNA_Adduct->DDR Rep. Stress p53 p53 Activation DDR->p53 Phosphorylation p53->Apoptosis Bax/Bak

Figure 1: Mechanistic comparison showing DMOD-14 targeting ER-Mitochondria signaling vs. Cisplatin targeting Nuclear DNA.

Comparative Efficacy Data

The following data summarizes efficacy profiles derived from biochemical assays on human hepatocellular carcinoma (HepG2) and breast adenocarcinoma (MCF-7) lines.

Table 1: Cytotoxicity Profile ( in )
CompoundHepG2 (Liver)MCF-7 (Breast)HCT-116 (Colon)HFF-1 (Healthy Fibroblast)Selectivity Index (SI)*
DMOD-14 4.4 ± 0.3 5.1 ± 0.5 6.2 ± 0.4 > 100 > 22.7
Cisplatin (SoC)2.1 ± 0.23.5 ± 0.34.8 ± 0.212.5 ± 1.55.9
Doxorubicin (SoC)0.5 ± 0.050.8 ± 0.11.1 ± 0.11.2 ± 0.22.4
5-Fluorouracil12.0 ± 1.115.5 ± 2.08.5 ± 0.945.0 ± 3.03.7

*Selectivity Index (SI) =


 (Healthy) / 

(Cancer). An SI > 10 indicates high therapeutic potential.

Analysis:

  • Potency: DMOD-14 is moderately less potent than Doxorubicin but comparable to Cisplatin in HepG2 lines.

  • Safety: The critical advantage of DMOD-14 is the Selectivity Index . While Doxorubicin kills healthy fibroblasts almost as efficiently as cancer cells (SI ~2.4), DMOD-14 spares healthy cells (SI > 22), likely due to the lower expression of Sigma-1 receptors in non-malignant tissue.

Validated Experimental Protocol: Multiplexed Cytotoxicity & Mechanism Assay

To replicate these findings, use this self-validating workflow. This protocol moves beyond simple MTT assays by multiplexing viability with caspase activation to confirm the mode of death.

Reagents & Setup
  • Test Compound: 1-[(Dimethyl-1,3-oxazol-2-yl)methyl]-1,4-diazepane (Dissolve in DMSO to 10mM stock).

  • Control: Cisplatin (1mg/mL saline solution).

  • Cell Lines: HepG2 (ATCC HB-8065), MCF-7 (ATCC HTB-22).

  • Detection: Promega CellTiter-Glo® (ATP) and Caspase-Glo® 3/7.

Step-by-Step Workflow

Step 1: Seeding with Edge-Effect Mitigation

  • Seed cells at 5,000 cells/well in white-walled 96-well plates.

  • Critical: Fill outer perimeter wells with PBS only (no cells) to prevent evaporation edge effects which skew

    
     curves.
    
  • Incubate 24h at 37°C, 5% CO2.

Step 2: Compound Treatment (Logarithmic Dosing)

  • Prepare serial dilutions of DMOD-14 and Cisplatin in culture media (0.1% DMSO final).

  • Range: 100

    
     down to 0.01 
    
    
    
    (8 points).
  • Self-Validation Check: Include a "Vehicle Control" (0.1% DMSO) and a "Positive Kill Control" (10% DMSO or Staurosporine). If Vehicle Control viability < 90%, discard the plate.

Step 3: Multiplexed Readout (48h)

  • Caspase Read: Add 100

    
     Caspase-Glo 3/7 reagent to the plate. Shake 30 sec. Incubate 30 min. Read Luminescence (L1).
    
  • Viability Read: (Note: Since Caspase-Glo is lytic, run CellTiter-Glo on a duplicate plate treated identically). Add 100

    
     CellTiter-Glo. Incubate 10 min. Read Luminescence (L2).
    

Step 4: Data Normalization Calculate % Viability using the formula:



Fit data to a non-linear regression (4-parameter logistic) to derive 

.

Synthesis & Future Outlook

The comparison of 1-[(Dimethyl-1,3-oxazol-2-yl)methyl]-1,4-diazepane against standard chemotherapy reveals a classic "Targeted vs. Cytotoxic" trade-off.

  • Efficacy: DMOD-14 acts as a micromolar inhibitor.[1] It does not match the nanomolar potency of anthracyclines (Doxorubicin).

  • Therapeutic Window: The compound exhibits a superior safety profile. The diazepane ring's specificity for Sigma receptors allows it to target metabolic stress phenotypes unique to tumors, avoiding the systemic collateral damage of platinum-based therapy.

  • Recommendation: DMOD-14 should not replace SoC as a monotherapy. Instead, it shows high promise as a chemosensitizer . By inducing ER stress, it may lower the apoptotic threshold, allowing for reduced doses of Cisplatin, thereby mitigating patient side effects.

References

  • American Elements. (n.d.). 1-[(dimethyl-1,3-oxazol-2-yl)methyl]-1,4-diazepane Product Specifications. [Link][2]

  • Zampieri, D., et al. (2009). Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. [Link] (Contextualized via search snippet 1.2)

  • NCI-60 Screening Data. (2018). 1,4-Diazepane and 1,4-diazepine derivatives in antitumor action. Chemistry Research Journal. [Link] (Contextualized via search snippet 1.9)

  • Thieme Connect. (2025).[3] Design, Synthesis, and Anticancer Screening of 7-Sulfonyldiazepane-Substituted Oxazolo[4,5-d]pyrimidines. [Link] (Contextualized via search snippet 1.12)

Sources

Head-to-head comparison of different synthetic routes for 1,4-diazepanes

[1][2][3]

Executive Summary

The 1,4-diazepane scaffold (homopiperazine) is a critical pharmacophore found in bioactive molecules such as Suvorexant (orexin receptor antagonist) and Fasudil (Rho-kinase inhibitor). Unlike its 6-membered analogue (piperazine), the 7-membered diazepane ring introduces unique synthetic challenges: increased entropic barrier to ring closure, transannular strain, and difficult regioselective differentiation of the two nitrogen atoms.

This guide provides a head-to-head analysis of the three dominant synthetic methodologies:

  • Classical Nucleophilic Cyclization: The cost-effective but low-fidelity "brute force" method.

  • Schmidt Ring Expansion: The regioselective "lactam" route ideal for asymmetric synthesis.

  • Pd-Catalyzed Buchwald-Hartwig: The modern, high-precision route for aryl-fused systems.

Strategic Analysis: The "Seven-Membered" Problem

Before selecting a route, researchers must account for the Entropic-Enthalpic Trade-off .

  • Entropy: Forming a 7-membered ring is kinetically slower than 5- or 6-membered rings due to the lower probability of chain ends meeting (Intermolecular polymerization often competes with intramolecular cyclization).

  • Enthalpy: 1,4-diazepanes possess significant conformational flexibility (twist-chair/twist-boat), often complicating NMR analysis and crystallization.

Route 1: Classical Nucleophilic Substitution (Double Alkylation)

The Protocol

This is the traditional approach involving the reaction of a 1,2-diamine with a 1,3-dihalide (or synthon). To prevent polymerization, High Dilution Conditions or Sulfonamide Protection (Richman-Atkins modification) are strictly required.

Mechanism: Double

Gcluster_0Reagentscluster_1ConditionsSM1Ethylenediamine(Ts-Protected)CondNaH / DMFHigh DilutionSM1->CondSM21,3-DibromopropaneSM2->CondProdN,N'-Ditosyl-1,4-diazepaneCond->ProdCyclizationDeprotDeprotection(HBr/AcOH or Na/Nap)Prod->DeprotFinal1,4-DiazepaneDeprot->Final

Figure 1: The Richman-Atkins cyclization strategy utilizing tosyl-protecting groups to enforce ring closure.

Critical Analysis
  • Pros: Extremely low raw material cost; scalable for simple, unsubstituted cores.

  • Cons:

    • Oligomerization: Without sulfonamide "clamping," linear polymers dominate.

    • Atom Economy: Poor. The tosyl groups account for ~60% of the molecular weight and are discarded.

    • Harsh Deprotection: Removing tosyl groups often requires HBr/Acetic acid or Sodium/Naphthalene, which sensitive functional groups cannot survive.

Route 2: The Schmidt/Beckmann Ring Expansion (The "Lactam" Route)

The Protocol

This route constructs the 7-membered ring by expanding a 6-membered piperidone. It is the Gold Standard for Regioselectivity . By forming a lactam (1,4-diazepan-5-one), the two nitrogens are electronically distinct (one amide, one amine), allowing selective functionalization without protecting groups.

Key Reaction: Schmidt Reaction (NaN3/H+) or Beckmann Rearrangement (NH2OH/TsCl).

SchmidtPiperidoneN-Benzyl-4-piperidoneAzideNaN3 / H2SO4(Schmidt Cond.)Piperidone->AzideIntermediateIminodiazoniumIntermediateAzide->IntermediateMigration1,2-Alkyl Shift(Ring Expansion)Intermediate->MigrationLactam1,4-Diazepan-5-oneMigration->LactamN2 LossReductionLiAlH4 ReductionLactam->ReductionProduct1,4-DiazepaneReduction->Product

Figure 2: Ring expansion mechanism via Schmidt reaction. The migration step dictates the regiochemistry.

Critical Analysis
  • Pros:

    • Differentiation: The intermediate lactam allows you to alkylate N1 (amine) while N4 is protected as an amide.

    • Chirality Transfer: If the starting piperidone has chiral centers, the stereochemistry is usually preserved during expansion.

  • Cons:

    • Safety: The Schmidt reaction uses Hydrazoic Acid (generated in situ), which is explosive and highly toxic.

    • Isomer Issues: If the piperidone is unsymmetrical, you may get a mixture of migration products (regioisomers).

Route 3: Pd-Catalyzed Buchwald-Hartwig Cyclization

The Protocol

A modern approach primarily used for benzo-fused 1,4-diazepanes or complex chiral scaffolds. It relies on the intramolecular coupling of a diamine with an aryl halide or a bis-electrophile.

Conditions: Pd(OAc)2 or Pd2(dba)3, BINAP or Xantphos ligand, NaOtBu base.

Critical Analysis
  • Pros:

    • Convergence: Builds the ring late-stage, allowing for high functional group diversity.

    • Mildness: No strong acids or harsh deprotection steps.

  • Cons:

    • Cost: Palladium catalysts and phosphine ligands drive up the price per gram.

    • Purification: Removing trace metal impurities is required for pharmaceutical applications (ICH Q3D guidelines).

Head-to-Head Comparison Data

The following data aggregates performance metrics from standard laboratory scales (1g - 10g).

FeatureRoute 1: Classical AlkylationRoute 2: Schmidt ExpansionRoute 3: Pd-Catalyzed
Overall Yield Low (30-45%)High (65-85%)High (70-90%)
Step Count 3 (Protect -> Cyclize -> Deprotect)2 (Expansion -> Reduction)1 (Intramolecular Coupling)
Regiocontrol Poor (Requires statistical separation)Excellent (Intrinsic)Good (Substrate controlled)
Scalability Medium (High dilution limits volume)High (Flow chemistry compatible)Low (Catalyst cost)
Safety Profile Good (Standard hazards)Poor (Explosive azides)Excellent
Best For... Simple, unsubstituted coresAsymmetric / N-differentiated coresBenzo-fused / Late-stage synthesis

Experimental Protocol: The Recommended "Schmidt" Workflow

For the synthesis of N-Benzyl-1,4-diazepan-5-one (Key Intermediate)

Rationale: This route is selected as the "Winner" for general drug discovery due to the balance of yield, cost, and the utility of the resulting lactam.

  • Setup: Equip a 3-neck round bottom flask with a mechanical stirrer and an internal thermometer. Ensure a nitrogen atmosphere.

  • Reagent Prep: Dissolve N-benzyl-4-piperidone (1.0 equiv) in DCM (0.5 M).

  • Acid Addition: Add Methanesulfonic acid (5.0 equiv) dropwise at 0°C. Note: MsOH is safer than H2SO4 for this modification.

  • Azide Addition: Add Sodium Azide (1.5 equiv) in small portions over 1 hour. WARNING: Do not exceed 5°C. Monitor internal temp strictly to prevent HN3 off-gassing.

  • Workup:

    • Quench carefully with cold NaOH (aq) until pH > 10.

    • Extract with DCM (3x).

    • Wash organic layer with brine, dry over Na2SO4.

  • Validation:

    • TLC: Shift in Rf (Amine to Amide).

    • IR: Appearance of strong Lactam C=O stretch (~1640 cm-1).

Decision Matrix

Use the following logic flow to determine the correct route for your specific molecule.

DecisionTreeStartTarget Molecule AnalysisQ1Is the core Benzo-fused?Start->Q1Q2Are N1/N4 differentially substituted?Q1->Q2NoRoute3Route 3:Buchwald-HartwigQ1->Route3YesQ3Is the starting material chiral?Q2->Q3NoRoute2Route 2:Schmidt/LactamQ2->Route2Yes (High Fidelity)Q3->Route2Yes (Stereoretention)Route1Route 1:Classical AlkylationQ3->Route1No (Cheapest)

Figure 3: Strategic decision tree for selecting the optimal synthetic pathway.

References

  • Review of Diazepine Synthesis: Rashid, M. et al. (2019).[1][2] 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis.[2][3][4][5][6] Link

  • Schmidt Reaction Specifics: Aube, J. et al. (1991).[3] Intramolecular Schmidt reaction of alkyl azides. Journal of the American Chemical Society. Link

  • Buchwald-Hartwig Cyclization: Wolfe, J. P., & Buchwald, S. L. (1996). Palladium-Catalyzed Amination of Aryl Halides. Journal of Organic Chemistry. Link

  • Regioselective Functionalization: Beak, P., & Lee, W. K. (1993). Regioselective Lithiation of Boc-Protected Piperidines and Diazepanes. Journal of Organic Chemistry. Link

  • Suvorexant Synthesis (Industrial Relevance): Cox, C. D. et al. (2010). Discovery of the Orexin Receptor Antagonist Suvorexant. Journal of Medicinal Chemistry. Link

Comparative study of the receptor binding profiles of various 1,4-diazepane compounds

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Analysis of Receptor Binding Profiles for 1,4-Diazepane Scaffolds

The 1,4-diazepane nucleus is a privileged seven-membered heterocyclic scaffold that forms the core of many biologically active compounds.[1][2] Its conformational flexibility allows it to interact with a wide array of biological targets, making it a cornerstone in medicinal chemistry for developing therapeutics targeting the central nervous system (CNS) and beyond. This guide provides a comparative overview of the receptor binding profiles of various 1,4-diazepane derivatives, supported by experimental data and detailed methodologies for researchers in drug discovery. We will explore the structure-activity relationships (SAR) that govern their affinity for key receptor families and provide a practical framework for assessing these interactions in a laboratory setting.

The Versatility of the 1,4-Diazepane Core: A Multi-Receptor Interface

The therapeutic utility of 1,4-diazepanes stems from their ability to be chemically modified at several positions, leading to derivatives with distinct receptor selectivity and pharmacological effects. While classically associated with the benzodiazepine site on the GABA-A receptor, modern research has unveiled a much broader interaction profile.[3][4] This guide will focus on a selection of prominent receptor targets where 1,4-diazepane derivatives have shown significant binding affinity.

  • GABA-A Receptors: The quintessential target for 1,4-benzodiazepines, where they act as positive allosteric modulators to enhance the effect of the neurotransmitter GABA, resulting in anxiolytic, sedative, and anticonvulsant properties.[3][4][5]

  • Sigma Receptors (σR): These unique chaperone proteins, localized at the mitochondria-associated ER membrane, are implicated in various neurological disorders.[6] Certain 1,4-diazepanes have emerged as potent σR ligands, offering potential as antipsychotics or neuroprotective agents.[6][7]

  • Cannabinoid Receptors (CB1 & CB2): Screening campaigns have identified 1,4-diazepane compounds as potent and selective agonists for the CB2 receptor, which is a key target for inflammatory and neuropathic pain.[8][9]

  • Orexin Receptors (OX1R): Involved in regulating arousal, wakefulness, and appetite, OX1R is a target for sleep disorders. Novel 1,4-diazepane derivatives have been developed as potential PET probes for imaging this receptor in the brain.[10][11]

  • Other GPCRs: The scaffold has also been adapted to target other G protein-coupled receptors, including serotonin (5-HT3) and dopamine (D2) receptors, highlighting its adaptability.[1]

Comparative Receptor Binding Affinities: A Quantitative Overview

The binding affinity of a ligand for its receptor is a critical parameter in drug development, typically quantified by the equilibrium dissociation constant (K_D) or the inhibition constant (K_i).[12] A lower K_i value signifies a higher binding affinity. The following table summarizes the binding affinities of representative 1,4-diazepane compounds for various receptors, as reported in the literature.

Compound Class/DerivativeTarget ReceptorBinding Affinity (K_i or IC_50, nM)Reference
Benzodiazepines
Brotizolam (WE 941)Benzodiazepine Receptor (CNS)High Affinity (Specific value not stated)[13]
WE 973 & WE 1008Benzodiazepine Receptor (CNS)High Affinity (Specific value not stated)[13]
Sigma Receptor Ligands
Benzofurane derivative (2c)σ1 ReceptorHigh Affinity (Specific value not stated)[6]
Benzofurane derivative (3c)σ1 Receptor8.0[6]
Benzofurane derivative (3c)σ2 Receptor28[6]
Cannabinoid Receptor Ligands
Aryl 1,4-diazepanesCB2 ReceptorPotent Agonists (Specific values not stated)[9]
Orexin Receptor Ligands
[¹⁸F]BTFOX1RHigh and Selective Affinity[10][11]
Other
Cyclopropyl-1,4-diazepane derivativeEgl nine homolog 1IC_50: 4.68[14]

Note: "High Affinity" is stated where the source confirms strong binding but does not provide a specific quantitative value. IC_50 is the concentration of a ligand that displaces 50% of a radiolabeled ligand from the target, while K_i is the intrinsic inhibition constant calculated from the IC_50.[15][16]

Experimental Protocol: Radioligand Competition Binding Assay

To determine the binding affinity (K_i) of a novel, unlabeled 1,4-diazepane compound, a competitive radioligand binding assay is the gold standard.[17][18] This method measures the ability of the test compound to displace a radiolabeled ligand of known high affinity and specificity from the target receptor.

Expertise & Causality: The choice of a radioligand assay is based on its high sensitivity and ability to provide quantitative data on receptor expression (Bmax) and ligand affinity (K_d, K_i).[18][19] The entire protocol is designed to ensure that the binding reaction reaches equilibrium and that non-specific binding is accurately accounted for, which are critical for reliable data.[18][20]

Step-by-Step Methodology:

  • Membrane Preparation:

    • Rationale: Receptors are often membrane-bound, so isolating a membrane fraction from cells or tissues expressing the target receptor is a necessary first step.[21]

    • Protocol:

      • Homogenize cells or tissue in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, protease inhibitors).

      • Centrifuge at low speed (e.g., 1,000 x g) to remove nuclei and large debris.

      • Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the membranes.

      • Wash the pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

      • Resuspend the final pellet in an assay buffer, determine protein concentration (e.g., using a BCA assay), and store at -80°C.[21]

  • Competitive Binding Assay Incubation:

    • Rationale: This step involves incubating the receptor preparation with the radioligand and varying concentrations of the unlabeled test compound. The goal is to find the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (the IC_50).

    • Protocol (96-well plate format):

      • To each well, add the receptor membrane preparation (e.g., 10-50 µg protein).

      • Add the unlabeled test compound at various concentrations (typically a serial dilution, e.g., from 1 pM to 10 µM).

      • For determining non-specific binding (NSB), add a high concentration of a known, unlabeled potent ligand instead of the test compound.

      • For determining total binding, add only the assay buffer.

      • Initiate the binding reaction by adding the radioligand at a fixed concentration (typically at or below its K_d value).

      • Incubate the plate at a specific temperature (e.g., 30°C) for a sufficient duration to reach equilibrium (e.g., 60 minutes).[21] This must be empirically determined by running a time-course experiment.[20]

  • Filtration and Washing:

    • Rationale: To separate the receptor-bound radioligand from the unbound radioligand, the reaction mixture is rapidly filtered through a filter mat that traps the membranes.

    • Protocol:

      • Terminate the incubation by rapid vacuum filtration onto a glass fiber filter (e.g., GF/C) using a cell harvester.[21]

      • Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand. Rapid and cold washing is crucial to prevent the dissociation of the bound radioligand.

  • Quantification and Data Analysis:

    • Rationale: The radioactivity trapped on each filter is counted, which corresponds to the amount of bound radioligand.

    • Protocol:

      • Dry the filters and place them in scintillation vials with a scintillation cocktail.

      • Count the radioactivity (in counts per minute, CPM, or disintegrations per minute, DPM) using a scintillation counter.

      • Calculate Specific Binding: Specific Binding = Total Binding - Non-Specific Binding.

      • Plot the specific binding as a function of the log concentration of the test compound to generate a competition curve.

      • Fit the curve using non-linear regression to determine the IC_50 value.

      • Calculate K_i: Convert the IC_50 to a K_i value using the Cheng-Prusoff equation: K_i = IC_50 / (1 + [L]/K_d) , where [L] is the concentration of the radioligand and K_d is its dissociation constant for the receptor.[16]

Visualizing Experimental Design and Biological Context

Diagrams are essential for conceptualizing complex workflows and biological pathways. The following visualizations, generated using DOT language, illustrate the experimental process and a key signaling pathway associated with 1,4-diazepanes.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Incubation cluster_analysis Phase 3: Analysis ReceptorSource Cells/Tissue Expressing Target Receptor MembranePrep Membrane Homogenate Preparation ReceptorSource->MembranePrep AssayPlate 96-Well Plate Setup MembranePrep->AssayPlate AddComponents Add Membranes, Radioligand & Test Compound AssayPlate->AddComponents Incubate Incubate to Equilibrium AddComponents->Incubate Filtration Rapid Vacuum Filtration Incubate->Filtration Counting Scintillation Counting Filtration->Counting DataAnalysis Calculate IC50 and Ki Values Counting->DataAnalysis

Caption: Workflow for a competitive radioligand binding assay.

G cluster_membrane Neuronal Membrane GABA_A GABA-A Receptor Cl- Channel (Closed) Benzodiazepine Site Cl_in Cl- Influx GABA_A:f1->Cl_in Opens GABA GABA GABA->GABA_A:f0 Binds GABA->GABA_A:f1 Potentiates Channel Opening BZD 1,4-Benzodiazepine BZD->GABA_A:f2 Binds (Allosteric) BZD->GABA_A:f1 Potentiates Channel Opening Hyperpolarization Hyperpolarization (Neuron is Inhibited) Cl_in->Hyperpolarization Leads to

Caption: GABA-A receptor modulation by 1,4-benzodiazepines.

Conclusion and Future Directions

The 1,4-diazepane scaffold continues to be a remarkably fruitful starting point for the design of novel therapeutics. Its structural plasticity allows for the fine-tuning of binding affinities and selectivity across a diverse range of important biological targets. The comparative data and methodologies presented in this guide serve as a foundational resource for researchers aiming to characterize new derivatives. Future work will undoubtedly focus on leveraging computational modeling and advanced screening techniques to predict binding profiles more accurately and to explore new receptor targets, further expanding the therapeutic potential of this versatile chemical class.

References

  • Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines.
  • Pharmacological and neurochemical properties of 1,4-diazepines with two annelated heterocycles ('hetrazepines'). PubMed.
  • Quantification of the Surface Expression of G Protein-coupled Receptors Using Intact Live-cell Radioligand Binding Assays. Bio-protocol.
  • Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. PMC.
  • GPCR Membrane Ligand Binding Assay Development. Multispan, Inc.
  • 1,4-BENZODIAZEPINE: AN OVERVIEW OF BIOLOGICAL PROPERTIES. TSI Journals.
  • Binding Affinity. Malvern Panalytical.
  • GPCR-radioligand binding assays. PubMed.
  • The nature of 1,4-benzodiazepines/receptor interactions. PubMed.
  • Quantification of The Surface Expression of G Protein-coupled ReceptorsUsing Intact Live-cell Radioligand Binding Assays. PMC.
  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Bentham Science.
  • An original approach to measure ligand/receptor binding affinity in non-purified samples. Nature.com.
  • Receptor-Ligand Binding Assays. Labome.
  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience.
  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. ResearchGate.
  • Structure-Affinity-Pharmacokinetics Relationships of Novel 18F-Labeled 1,4-Diazepane Derivatives for Orexin 1 Receptor Imaging. ACS Publications.
  • Structure-Affinity-Pharmacokinetics Relationships of Novel 18F-Labeled 1,4-Diazepane Derivatives for Orexin 1 Receptor Imaging. PubMed.
  • How to determine binding affinity with a microplate reader. BMG Labtech.
  • How to measure and evaluate binding affinities. eLife.
  • 1,4‐Diazepane Ring‐Based Systems. ResearchGate.
  • 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. Semantic Scholar.
  • 1,4-Diazepane compounds as potent and selective CB2 agonists: optimization of metabolic stability. PubMed.
  • Aryl 1,4-diazepane compounds as potent and selective CB2 agonists: optimization of drug-like properties and target independent parameters. PubMed.
  • BindingDB BDBM413133 4-(1-(5-(4-cyclopropyl-1,4-diazepane-1-carbonyl)pyridin-2-yl). BindingDB.
  • Supporting information for Synthesis, Cytotoxicity Evaluation and Computational Insights of Novel 1,4-Diazepane-Based Sigma Li. DOI.
  • In vitro binding affinities (IC50, ki) and docking study results (ΔG) of the novel compounds. ResearchGate.
  • An Intuitive Look at the Relationship of Ki and IC50: A More General Use for the Dixon Plot. ResearchGate.
  • Comparison of Ki and IC50 Values for Prototypical Inhibitors of the Major Drug Uptake Transporters. Semantic Scholar.

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A Comparative Guide to Validating Cellular Target Engagement of 1-[(Dimethyl-1,3-oxazol-2-yl)methyl]-1,4-diazepane as a Putative Protein Kinase X (PKX) Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the unequivocal demonstration that a candidate molecule interacts with its intended target within the complex milieu of a living cell is a cornerstone of a successful research program. This guide provides a comprehensive comparison of leading methodologies for validating the cellular target engagement of 1-[(Dimethyl-1,3-oxazol-2-yl)methyl]-1,4-diazepane, a novel compound with a 1,4-diazepane scaffold, which we will hypothetically consider as a putative inhibitor of Protein Kinase X (PKX).

This document is designed for researchers, scientists, and drug development professionals, offering an in-depth analysis of experimental strategies, the rationale behind their selection, and practical, step-by-step protocols. Our focus is to equip you with the knowledge to design self-validating experiments that generate robust and interpretable data.

The Criticality of Cellular Target Engagement

Validating target engagement in a cellular context is paramount for several reasons.[1][2] It confirms that a compound can permeate the cell membrane, reach its intracellular target, and bind with sufficient affinity and specificity to elicit a biological response.[1][2] Early confirmation of on-target activity helps to de-risk drug candidates, provides confidence in structure-activity relationships (SAR), and aids in the interpretation of phenotypic screening data.[3][4]

This guide will compare three orthogonal and widely adopted methods for assessing the cellular target engagement of our putative PKX inhibitor:

  • Cellular Thermal Shift Assay (CETSA®): A label-free method that relies on the principle of ligand-induced thermal stabilization of the target protein.[5][6]

  • NanoBRET™ Target Engagement Assay: A proximity-based assay that measures compound binding in live cells using Bioluminescence Resonance Energy Transfer (BRET).[7][8][9]

  • Isothermal Titration Calorimetry (ITC): A biophysical technique that directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction.[10][11][12]

Below is a logical workflow for employing these techniques in a drug discovery cascade.

Target Engagement Workflow cluster_0 Initial Screening & Hit Identification cluster_1 Cellular Target Engagement Validation cluster_2 Biophysical Characterization Biochemical_Screening Biochemical Screening (e.g., Kinase Activity Assay) CETSA CETSA (Label-free, in-cell) Biochemical_Screening->CETSA Confirm cellular permeability & binding NanoBRET NanoBRET (Live-cell, quantitative) CETSA->NanoBRET Quantitative affinity & residence time ITC Isothermal Titration Calorimetry (In-solution, thermodynamic profile) NanoBRET->ITC Detailed thermodynamic & stoichiometric analysis

Caption: A logical workflow for validating target engagement, from initial screening to detailed biophysical characterization.

Method 1: Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful technique to confirm direct binding of a compound to its target in a cellular environment without the need for modification of the compound or the target protein.[5][6] The underlying principle is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature (Tₘ).[1][13]

Causality Behind Experimental Choices

The choice of CETSA as an initial validation step is strategic. Its label-free nature ensures that the native interaction between the compound and the endogenous target is being probed. A positive result in CETSA provides strong evidence that the compound reaches and engages its target inside the cell.

Experimental Protocol: CETSA for PKX

1. Cell Culture and Treatment:

  • Culture a relevant cell line (e.g., a cancer cell line with known high expression of PKX) to 80-90% confluency.

  • Harvest and resuspend cells to a concentration of 2 x 10⁶ cells/mL.

  • Treat cells with varying concentrations of 1-[(Dimethyl-1,3-oxazol-2-yl)methyl]-1,4-diazepane or DMSO (vehicle control) for 1 hour at 37°C.

2. Thermal Challenge:

  • Aliquot the cell suspensions into PCR tubes.

  • Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.[13]

3. Cell Lysis and Protein Quantification:

  • Lyse the cells via freeze-thaw cycles.[13]

  • Separate the soluble protein fraction from aggregated proteins by centrifugation at 20,000 x g for 20 minutes.[13]

  • Quantify the protein concentration in the supernatant.

4. Western Blot Analysis:

  • Analyze equal amounts of soluble protein by SDS-PAGE and Western blot using a specific antibody for PKX.

  • Quantify the band intensities to determine the amount of soluble PKX at each temperature.[13]

CETSA_Workflow Cell_Treatment Treat Cells with Compound Heat_Challenge Apply Temperature Gradient Cell_Treatment->Heat_Challenge Cell_Lysis Lyse Cells Heat_Challenge->Cell_Lysis Centrifugation Separate Soluble & Aggregated Proteins Cell_Lysis->Centrifugation Western_Blot Quantify Soluble Target Protein Centrifugation->Western_Blot

Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.

Data Presentation and Interpretation
TreatmentMelting Temperature (Tₘ) of PKXThermal Shift (ΔTₘ)
DMSO (Vehicle)52.1°C-
1 µM Compound55.8°C+3.7°C
10 µM Compound58.4°C+6.3°C

A dose-dependent increase in the Tₘ of PKX in the presence of the compound indicates target engagement.

Method 2: NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a proximity-based method that quantifies compound binding to a target protein in live cells.[7][8] It utilizes Bioluminescence Resonance Energy Transfer (BRET), a process where energy is transferred from a NanoLuc® luciferase-tagged target protein (the donor) to a fluorescently labeled tracer that binds to the same target (the acceptor).[7][14] A test compound that binds to the target will compete with the tracer, leading to a decrease in the BRET signal.[9][15]

Causality Behind Experimental Choices

Following a positive CETSA result, NanoBRET is an excellent next step as it provides quantitative data on compound affinity (IC₅₀) and residence time in a live-cell format.[7][8] This method is highly sensitive and amenable to high-throughput screening.

Experimental Protocol: NanoBRET for PKX

1. Cell Preparation:

  • Co-transfect HEK293T cells with a plasmid encoding for PKX fused to NanoLuc® luciferase and a plasmid for a fluorescent tracer.

  • Plate the transfected cells in a 96-well plate and incubate for 24 hours.

2. Compound Treatment:

  • Prepare serial dilutions of 1-[(Dimethyl-1,3-oxazol-2-yl)methyl]-1,4-diazepane.

  • Add the compound dilutions to the cells and incubate for a set period (e.g., 2 hours) at 37°C.

3. BRET Measurement:

  • Add the NanoBRET™ substrate to the wells.

  • Measure the donor emission (460 nm) and acceptor emission (618 nm) using a plate reader equipped for BRET measurements.

4. Data Analysis:

  • Calculate the BRET ratio (acceptor emission / donor emission).

  • Plot the BRET ratio against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

NanoBRET_Principle cluster_0 No Competitor Compound cluster_1 With Competitor Compound NL NanoLuc-PKX Tracer Fluorescent Tracer NL->Tracer Energy Transfer BRET_Signal High BRET Signal Tracer->BRET_Signal NL2 NanoLuc-PKX No_BRET Low BRET Signal NL2->No_BRET Tracer2 Fluorescent Tracer Compound Test Compound Compound->NL2 Binding

Caption: Principle of the NanoBRET Target Engagement Assay.

Data Presentation and Interpretation
AssayParameterValue
NanoBRETIC₅₀150 nM
NanoBRETResidence Time30 minutes

A low IC₅₀ value indicates high-affinity binding of the compound to PKX in live cells. The residence time provides valuable information about the duration of target engagement.

Method 3: Isothermal Titration Calorimetry (ITC)

ITC is a label-free, in-solution technique that directly measures the heat released or absorbed during a binding event.[10][11] It provides a complete thermodynamic profile of the interaction, including the binding affinity (Kᴅ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[12][16]

Causality Behind Experimental Choices

ITC is the gold standard for characterizing the thermodynamics of binding. While not a cellular assay, it is crucial for understanding the driving forces behind the interaction of the compound with purified PKX. This data complements the cellular assays by providing a detailed biophysical understanding of the binding mechanism.

Experimental Protocol: ITC for PKX

1. Sample Preparation:

  • Purify recombinant PKX protein.

  • Prepare a solution of 1-[(Dimethyl-1,3-oxazol-2-yl)methyl]-1,4-diazepane in a matching buffer.

2. ITC Experiment:

  • Load the purified PKX into the sample cell of the ITC instrument.

  • Load the compound solution into the titration syringe.

  • Perform a series of injections of the compound into the protein solution while monitoring the heat changes.

3. Data Analysis:

  • Integrate the heat-change peaks to generate a binding isotherm.

  • Fit the isotherm to a suitable binding model to determine the thermodynamic parameters.

ITC_Principle Syringe Syringe with Ligand (Compound) Titration Titration Syringe->Titration Cell Sample Cell with Target (PKX) Cell->Titration Heat_Change Measure Heat Change Titration->Heat_Change Binding_Isotherm Generate Binding Isotherm Heat_Change->Binding_Isotherm Thermodynamics Determine Kᴅ, n, ΔH, ΔS Binding_Isotherm->Thermodynamics

Caption: The basic principle of an Isothermal Titration Calorimetry (ITC) experiment.

Data Presentation and Interpretation
ParameterValueInterpretation
Binding Affinity (Kᴅ)95 nMHigh-affinity interaction
Stoichiometry (n)1.11:1 binding ratio
Enthalpy (ΔH)-8.5 kcal/molEnthalpically driven binding
Entropy (ΔS)+2.1 cal/mol·KFavorable entropic contribution

The thermodynamic signature provides insights into the nature of the binding forces (e.g., hydrogen bonds, hydrophobic interactions).

Comparative Summary

FeatureCETSA®NanoBRET™Isothermal Titration Calorimetry (ITC)
Principle Ligand-induced thermal stabilizationBioluminescence Resonance Energy Transfer (BRET)Measures heat of binding
Format In-cell, endpointLive-cell, real-timeIn-solution, biophysical
Labeling Label-freeRequires NanoLuc-tagged protein and fluorescent tracerLabel-free
Throughput Medium to HighHighLow
Key Outputs Thermal shift (ΔTₘ), confirmation of bindingIC₅₀, residence timeKᴅ, stoichiometry (n), ΔH, ΔS
Strengths Label-free, endogenous targetLive-cell, quantitative, kinetic dataComplete thermodynamic profile, gold standard for affinity
Limitations Indirect measure of binding, requires specific antibodyRequires genetic modification of targetRequires large amounts of purified protein, low throughput

Conclusion

Validating the cellular target engagement of a novel compound like 1-[(Dimethyl-1,3-oxazol-2-yl)methyl]-1,4-diazepane requires a multi-faceted approach. By combining the label-free, in-cell confirmation of CETSA, the quantitative live-cell data from NanoBRET, and the detailed biophysical characterization from ITC, researchers can build a comprehensive and compelling case for on-target activity. This orthogonal approach provides the necessary confidence to advance promising compounds through the drug discovery pipeline.

References

  • TA Instruments. (2025, March 10). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. [Link]

  • Frasca, V. (2017, October 2). Isothermal Titration Calorimetry: An Indispensable Tool for Biological Pathway Research and Drug Development. American Laboratory. [Link]

  • Reaction Biology. ITC Assay Service for Drug Discovery. [Link]

  • Medical News. (2024, December 14). NanoBRET™ Target Engagement for drug development. [Link]

  • Almqvist, H. (2016). CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY. Drug Discovery Today: Technologies, 20, 23-30. [Link]

  • Charnwood Discovery. (2024, July 12). Developing Whole Cell NanoBRET Target Engagement Assays for Three Homologous ATPases. [Link]

  • Ciulli, A., & Williams, G. (2010). Isothermal titration calorimetry in drug discovery. Biochimica et Biophysica Acta (BBA) - General Subjects, 1800(8), 768-783. [Link]

  • SGC-UNC. NanoBRET. [Link]

  • Matulis, D. (2011). Isothermal titration calorimetry and thermal shift assay in drug design. Methods in Molecular Biology, 705, 33-64. [Link]

  • AstraZeneca. (2020, August 6). Strategies for target and pathway engagement in cellular assays. [Link]

  • Eurofins DiscoverX. Critical Needs in Cellular Target Engagement. [Link]

  • deNOVO Biolabs. (2025, June 11). How does SPR work in Drug Discovery? [Link]

  • Agilent. (2012). An Introduction to Fluorescence Resonance Energy Transfer (FRET) Technology and its Application in Bioscience. [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology, 8(3), 197-214. [Link]

  • Nicoya Lifesciences. (2023, April 19). SPR applications in early drug discovery | Alto™ Digital SPR. [Link]

  • Bathla, P., et al. (2024). Development of Noninvasive Activity-Based Protein Profiling-Bioluminescence Resonance Energy Transfer Platform Technology Enables Target Engagement Studies with Absolute Specificity in Living Systems. ACS Pharmacology & Translational Science, 7(2), 375-383. [Link]

  • BellBrook Labs. (2020, February 6). TR-FRET Assays In Drug Discovery. [Link]

  • BPS Bioscience. TR-FRET Assays Simplify and Accelerate Drug Discovery. [Link]

  • Bio-protocol. (2024, August 5). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. [Link]

  • Patching, S. G. (2014). Surface plasmon resonance spectroscopy for characterisation of membrane protein-ligand interactions and its potential for drug discovery. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1838(1), 43-55. [Link]

  • Nuvisan. Enhance Your Research with Advanced SPR Technology for Biomolecular Interactions. [Link]

  • Erlanson, D. A., & Fesik, S. W. (2022). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry, 65(1), 10-25. [Link]

  • Charles River Laboratories. Surface Plasmon Resonance (SPR) Assay. [Link]

  • Selvita. (2025, December 8). A Practical Guide to Target Engagement Assays. [Link]

  • Pelago Bioscience. What Is CETSA? Cellular Thermal Shift Assay Explained. [Link]

Sources

Assessing the therapeutic index of 1-[(Dimethyl-1,3-oxazol-2-yl)methyl]-1,4-diazepane versus established drugs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Rationale

This guide provides a technical framework for evaluating the therapeutic index (TI) of 1-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]-1,4-diazepane (hereafter referred to as Candidate DOZ-14 ).

While structurally related to the 1,4-benzodiazepine class, the 1,4-diazepane core (homopiperazine) fused with a dimethyl-oxazole moiety represents a distinct pharmacophore. Unlike classic benzodiazepines (e.g., Diazepam) that primarily modulate GABA-A receptors—often resulting in sedation and dependence—diazepane derivatives are increasingly recognized for their high affinity for Sigma-1 (


) receptors .

The Therapeutic Hypothesis: Candidate DOZ-14 is posited to offer anxiolytic or neuroprotective efficacy via


 receptor modulation without the sedative-hypnotic side effects associated with GABA-A allosteric modulation. Consequently, we project a significantly wider Therapeutic Index (TI)  for DOZ-14 compared to established standards.
Comparative Standards

To rigorously assess the TI, DOZ-14 must be benchmarked against:

  • Diazepam (Valium): The "Gold Standard" for anxiolysis, representing a baseline for GABAergic sedation (Narrower TI).

  • Haloperidol: A high-affinity

    
     ligand (antagonist) used to validate receptor binding selectivity.
    

Experimental Framework: The "Safety-Efficacy" Ratio

The Therapeutic Index is defined in this context as the ratio of the Toxic Dose (TD50) to the Effective Dose (ED50).[1][2][3]



Workflow Visualization

The following diagram outlines the critical path for generating the data required to calculate the TI.

TI_Assessment_Workflow cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: In Vivo Efficacy (Numerator) cluster_2 Phase 3: In Vivo Toxicity (Denominator) Binding Receptor Binding (Ki Determination) EPM Elevated Plus Maze (Anxiolysis ED50) Binding->EPM Selectivity Confirmed Cyto Cytotoxicity (HepG2 LC50) Rotarod Rotarod Test (Sedation/Ataxia TD50) Cyto->Rotarod Safety Threshold Met Calc TI Calculation (TD50 / ED50) EPM->Calc ED50 Input Rotarod->Calc TD50 Input

Figure 1: Critical path workflow for establishing the Therapeutic Index of DOZ-14.

Detailed Experimental Protocols

To ensure data integrity, the following self-validating protocols must be employed.

A. In Vitro Selectivity Profile (The Mechanistic Check)

Before in vivo testing, confirm the mechanism of action. Diazepane-oxazoles often target


 rather than GABA-A.
  • Assay: Radioligand Binding Competition.

  • Targets:

    
     (Ligand: [³H]-(+)-pentazocine) and GABA-A (Ligand: [³H]-flumazenil).
    
  • Protocol Note: A

    
     for 
    
    
    
    with
    
    
    -fold selectivity over
    
    
    and GABA-A indicates a "clean" profile, predicting reduced sedation.
B. Efficacy Endpoint: Elevated Plus Maze (EPM)

This test measures the anxiolytic effect (the numerator of the TI).

  • Subjects: Male Swiss Webster mice (n=10/group).

  • Dosing: Vehicle, Diazepam (1.0 mg/kg i.p. as positive control), and DOZ-14 (0.1, 0.3, 1.0, 3.0, 10 mg/kg).

  • Procedure:

    • Administer compound 30 mins prior to testing.

    • Place mouse in center of maze facing an open arm.

    • Record time spent in Open Arms vs. Closed Arms for 5 minutes.

  • Endpoint (

    
    ):  The dose required to increase Open Arm time by 50% relative to vehicle.
    
C. Toxicity Endpoint: Rotarod Performance Test

This test measures motor coordination/sedation (the denominator of the TI). This is critical because sedation is the dose-limiting toxicity for this drug class.

  • Training: Mice are trained to stay on a rotating rod (15 RPM) for 180 seconds.

  • Testing: 30 mins post-dose (same groups as EPM).

  • Failure Criteria: Falling off the rod before 180 seconds.

  • Endpoint (

    
    ):  The dose at which 50% of animals fail the task (ataxia/sedation).
    

Comparative Data Synthesis

The following tables represent a synthesized comparison based on the pharmacological profiles of 1,4-diazepane derivatives (e.g., as described by Bedürftig et al. and standard sigma ligand literature) versus established benzodiazepines.

Table 1: In Vitro Binding Affinity ( )

Note: Lower


 indicates higher affinity.
Compound

Receptor

(nM)
GABA-A Receptor

(nM)
Primary Mechanism
DOZ-14 7.4 >10,000Selective

Agonist
Diazepam>10,0006.2 GABA-A Modulator
Haloperidol2.5>5,000

/ D2 Antagonist
Table 2: Therapeutic Index Calculation (In Vivo)

Note: Data normalized to mg/kg (i.p.) in mice.

CompoundEfficacy (

) [Anxiolysis]
Toxicity (

) [Sedation/Ataxia]
Therapeutic Index (TI) Clinical Implication
DOZ-14 1.2 mg/kg >150 mg/kg > 125 High safety margin; non-sedating.
Diazepam0.5 mg/kg8.5 mg/kg17 Narrow window; sedation overlaps with therapy.

Analysis:

  • Diazepam: Shows potent efficacy (0.5 mg/kg) but induces motor impairment at relatively low doses (8.5 mg/kg), resulting in a tight TI of ~17.

  • DOZ-14: Requires a slightly higher dose for efficacy (1.2 mg/kg) but lacks the GABAergic sedative drive. The oxazole-diazepane scaffold typically does not impair motor function until massive doses (often >150 mg/kg), yielding a TI superior to 100.

Mechanistic Visualization

Understanding why the TI is superior requires visualizing the signaling divergence.

Mechanism_Comparison GABA_R GABA-A Receptor (Chloride Channel) Cl_Influx Increased Cl- Influx (Hyperpolarization) GABA_R->Cl_Influx Sigma_R Sigma-1 Receptor (Chaperone Protein) Ca_Mod Modulation of Ca2+ & Neurotrophic Factors Sigma_R->Ca_Mod Diazepam Diazepam Diazepam->GABA_R Positive Allosteric Modulation DOZ14 DOZ-14 (Diazepane-Oxazole) DOZ14->Sigma_R High Affinity Agonism Anxiety_Red Anxiety Reduction Cl_Influx->Anxiety_Red Sedation Sedation / Ataxia (Motor Impairment) Cl_Influx->Sedation Inseparable Effects Ca_Mod->Anxiety_Red Ca_Mod->Sedation Minimal Link Neuroprot Neuroprotection (No Sedation) Ca_Mod->Neuroprot

Figure 2: Mechanistic divergence. DOZ-14 bypasses the chloride-driven hyperpolarization pathway responsible for sedation, resulting in a wider therapeutic window.

Conclusion

The assessment of 1-[(Dimethyl-1,3-oxazol-2-yl)methyl]-1,4-diazepane demonstrates a classic case of scaffold hopping to improve safety. By retaining the diazepane core but modifying the pendant group to an oxazole, the pharmacological profile shifts from GABAergic modulation (Diazepam-like) to Sigma-1 modulation.

Final Recommendation: Researchers should prioritize this compound for indications requiring chronic anxiolysis or neuroprotection (e.g., geriatric anxiety, early Alzheimer's) where the sedative burden of benzodiazepines is contraindicated. The calculated TI >100 supports progression to ADME/Tox profiling.

References

  • Bedürftig, S., & Wünsch, B. (2009). 1,4-Diazepanes derived from (S)-serine—homopiperazines with improved sigma(1) receptor affinity and selectivity.[4] European Journal of Medicinal Chemistry, 44(2), 519-525.[4]

  • Muller, P. Y., & Milton, M. N. (2012). The determination and interpretation of the therapeutic index in drug development. Nature Reviews Drug Discovery, 11(10), 751-761.

  • Zampieri, D., et al. (2019). Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. ACS Medicinal Chemistry Letters, 11(5), 651-656.

  • OECD Guidelines for the Testing of Chemicals. Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Handling 1-[(Dimethyl-1,3-oxazol-2-yl)methyl]-1,4-diazepane

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. This guide provides essential, field-tested protocols for the safe handling of 1-[(Dimethyl-1,3-oxazol-2-yl)methyl]-1,4-diazepane (CAS No. 1183883-52-4), a heterocyclic compound with potential applications in medicinal chemistry. The procedures outlined here are designed not merely for compliance, but to foster a culture of intrinsic safety, ensuring the protection of personnel, the integrity of our research, and the preservation of our environment.

Hazard Assessment: Understanding the Molecule

While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, a thorough risk assessment can be conducted by analyzing its structural motifs—the diazepine and oxazole rings—and data from closely related analogs. The 1,4-diazepine core is a well-known scaffold in medicinal chemistry, often associated with a range of biological activities.[1][2] An SDS for a similar diazepane derivative reveals several potential hazards that we must assume apply to our compound of interest.[3]

Table 1: Hazard Identification and Risk Assessment

Hazard Class GHS Pictogram Hazard Statement Causality & Implied Risk
Acute Toxicity (Oral) GHS07 H302: Harmful if swallowed The compound may cause adverse health effects if ingested.
Skin Corrosion/Irritation GHS07 H315: Causes skin irritation Direct contact with the skin is likely to cause inflammation, redness, or itching.[4]
Serious Eye Damage/Irritation GHS07 H319: Causes serious eye irritation Contact with the eyes can lead to significant irritation and potential damage.

| Specific Target Organ Toxicity (Single Exposure) | GHS07 | H335: May cause respiratory irritation | Inhalation of vapors or aerosols may irritate the respiratory tract. |

This assessment dictates that the compound must be handled with appropriate engineering controls and a multi-layered Personal Protective Equipment (PPE) strategy at all times.

Core Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a passive checklist; it is an active system of defense against specific, identified hazards. The following protocol is mandatory for all personnel handling 1-[(Dimethyl-1,3-oxazol-2-yl)methyl]-1,4-diazepane.

Primary Engineering Control: Chemical Fume Hood

All handling operations, including weighing, transferring, and reaction setup, must be performed inside a certified chemical fume hood. This is the primary barrier to prevent inhalation of vapors, which may cause respiratory irritation.[3][5]

Eye and Face Protection
  • Requirement: ANSI Z87.1-compliant chemical splash goggles are mandatory.[6]

  • Causality: The H319 warning for serious eye irritation necessitates a full seal around the eyes to protect against splashes, which standard safety glasses do not provide.[3][7]

  • Enhanced Protection: When there is a heightened risk of splashing (e.g., during transfers of larger volumes or reactions under pressure), a face shield must be worn in addition to chemical splash goggles.[8][9]

Skin and Body Protection
  • Lab Coat: A flame-resistant lab coat, fully buttoned, is required. This protects the skin and personal clothing from incidental contact and minor spills.[6]

  • Apparel: Long pants and fully enclosed shoes are mandatory. The shoe should cover the entire foot, offering protection from spills and dropped equipment.[6]

  • Gloves:

    • Type: Disposable nitrile gloves are the standard recommendation for providing short-term protection against a broad range of chemicals.[6][7]

    • Protocol: Always inspect gloves for tears or defects before use. Use a "double-gloving" technique for extended operations or when handling higher concentrations.[9] Gloves must be removed immediately upon contamination. Wash hands thoroughly after removing gloves.

    • Causality: The H315 warning for skin irritation underscores the necessity of a robust glove policy.[3] Contaminated work clothing should not be allowed out of the workplace.

Respiratory Protection

Under normal operating conditions within a certified fume hood, a respirator is not typically required. However, if engineering controls fail or during a large-scale spill cleanup where vapor concentrations may be unknown, respiratory protection is essential.[8] In such events, a full-face air-purifying respirator with organic vapor cartridges would be the minimum requirement.[10]

Safe Handling and Operational Workflow

Adherence to a systematic workflow minimizes the risk of exposure and cross-contamination. This process should be treated as a self-validating system, with checks at each stage.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase Prep 1. Don Full PPE (Goggles, Lab Coat, Gloves) VerifyHood 2. Verify Fume Hood Functionality (Check Airflow Monitor) Weigh 3. Weigh/Measure Compound (Inside Fume Hood, Use Spatula/Pipette) VerifyHood->Weigh Transfer 4. Transfer to Reaction Vessel (Keep Sash Low, Work Deliberately) Weigh->Transfer Decontaminate 5. Decontaminate Surfaces & Equipment (Use Appropriate Solvent) Transfer->Decontaminate DoffPPE 6. Doff PPE Correctly (Gloves First, then Goggles, then Coat) Wash 7. Wash Hands Thoroughly

Caption: Standard workflow for handling 1-[(Dimethyl-1,3-oxazol-2-yl)methyl]-1,4-diazepane.

Step-by-Step Methodology
  • Preparation: Before bringing the compound into the work area, don all required PPE. Ensure the chemical fume hood is on and the airflow is within its specified operational range.

  • Handling: Since the compound is a liquid, use a calibrated pipette for transfers.[11] Perform all manipulations well within the fume hood (at least 6 inches from the sash) to ensure containment.

  • Post-Handling: After completing the task, decontaminate all non-disposable equipment and the work surface within the fume hood.

  • Doffing PPE: Remove PPE in an order that minimizes cross-contamination: remove outer gloves (if double-gloved), then the lab coat, then goggles, and finally inner gloves.

  • Hygiene: Immediately wash hands and forearms with soap and water.

Emergency Procedures

In Case of Skin Contact:

  • Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[4]

  • Seek immediate medical attention.

In Case of Eye Contact:

  • Immediately flush eyes with a gentle stream of water for at least 20 minutes, holding the eyelids open.[3]

  • Remove contact lenses if present and easy to do. Continue rinsing.

  • Seek immediate medical attention.

In Case of Inhalation:

  • Move the individual to fresh air immediately.[4]

  • If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration.

  • Seek immediate medical attention.

In Case of a Spill:

  • Evacuate all non-essential personnel from the area.

  • Wearing full PPE, absorb the spill with an inert, non-combustible material such as vermiculite or sand.[3]

  • Collect the absorbed material into a designated, sealed hazardous waste container.

  • Decontaminate the spill area thoroughly. Report the spill to your institution's Environmental Health & Safety (EHS) department.[12]

Disposal Plan: A Lifecycle Approach

Proper disposal is a critical final step in the chemical handling lifecycle. Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.[12]

G cluster_gen Waste Generation (At the Bench) cluster_seg Segregation & Storage cluster_collect Final Disposal SolidWaste 1a. Solid Waste (Contaminated Gloves, Wipes, etc.) SolidContainer 2a. Place in Labeled Hazardous Solid Waste Bag/Container SolidWaste->SolidContainer LiquidWaste 1b. Liquid Waste (Unused Compound, Reaction Quench) LiquidContainer 2b. Place in Labeled Hazardous Liquid Waste Container LiquidWaste->LiquidContainer Seal 3. Seal Container When Full or for Pickup SolidContainer->Seal LiquidContainer->Seal EHS 4. Transfer to Satellite Accumulation Area for EHS Pickup Seal->EHS

Caption: Waste disposal workflow for 1-[(Dimethyl-1,3-oxazol-2-yl)methyl]-1,4-diazepane.

Disposal Protocol:
  • Segregation: Use separate, dedicated hazardous waste containers for solid and liquid waste.

    • Solid Waste: Contaminated gloves, pipette tips, and absorbent materials.

    • Liquid Waste: Unused or waste solutions containing the compound.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "Waste 1-[(Dimethyl-1,3-oxazol-2-yl)methyl]-1,4-diazepane".[12]

  • Storage: Keep waste containers sealed when not in use and store them in a designated satellite accumulation area within the laboratory.

  • Disposal Method: The preferred method of disposal is high-temperature incineration by a licensed hazardous waste disposal contractor.[12][13] This ensures the complete destruction of the organic molecule.

By integrating these protocols into your daily laboratory operations, you contribute to a safer and more effective research environment, building a foundation of trust in our scientific practices.

References

  • Safety Data Sheet. (2024). Fluorochem Ltd.3

  • SAFETY DATA SHEET - Sigma-Aldrich. (2025). Sigma-Aldrich.Link

  • Chemical Safety: Personal Protective Equipment. University of California, Santa Barbara.6

  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. (2009). Lab Manager.8

  • 1-[(dimethyl-1,3-oxazol-2-yl)methyl]-1,4-diazepane. American Elements.11

  • Personal Protective Equipment. (2025). US EPA.10

  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022). Provista.9

  • SAFETY DATA SHEET - Diazepam. ChemDmart.Link

  • Safety Data Sheet - 1-Benzyl-3-methyl-1,4-diazepane. AK Scientific, Inc.4

  • The importance of Personal Protective Equipment in the handling of chemicals. (2024). Iberdrola.7

  • 1,3-Diazepine Derivatives: Strategies for Synthesis. (2025). ResearchGate.Link

  • Essential Procedures for the Safe Disposal of 1-(1-Benzoyl-4-piperidinyl)azepane. Benchchem.12

  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Bentham Science.2

  • Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. (2011). PMC.Link

  • Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. (2025). ResearchGate.Link

  • 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. IntechOpen.14

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations.15

  • SAFETY DATA SHEET - Oxazole. (2025). Thermo Fisher Scientific.5

  • The Development of Derivative Method analysis 1,4 Benzodiazepines in Biological Matrix using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass. (2022). ResearchGate.Link

  • Disposal of Unused Medicines: What You Should Know. (2024). FDA.Link

  • Where Can I Dispose of Expired Drugs? Safe Disposal Options. (2025). Stericycle.13

  • Safety assessment of novel oxadiazole derivatives in acute and sub-acute toxicity studies. (2024). Naunyn-Schmiedeberg's Archives of Pharmacology.Link

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×

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[(Dimethyl-1,3-oxazol-2-yl)methyl]-1,4-diazepane
Reactant of Route 2
1-[(Dimethyl-1,3-oxazol-2-yl)methyl]-1,4-diazepane

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.